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5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol Documentation Hub

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  • Product: 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol
  • CAS: 853574-40-0

Core Science & Biosynthesis

Foundational

What is the chemical structure of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

An In-depth Technical Guide to 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol This guide provides a comprehensive technical overview of the chemical compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

This guide provides a comprehensive technical overview of the chemical compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, designed for researchers, scientists, and professionals in drug development. Given the limited direct experimental data on this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to present a predictive yet scientifically grounded guide.

Introduction and Significance of the Core Scaffolds

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol incorporates three key pharmacophores that are of significant interest in medicinal chemistry: the pyridine-2-thiol core, the sulfonamide linker, and the 4-methylpiperazine moiety.

  • Pyridine Derivatives: The pyridine scaffold is a fundamental heterocyclic motif found in numerous clinically approved drugs.[1][2][3] Its capacity for substitution at multiple positions allows for the fine-tuning of physicochemical properties and biological activity.[1]

  • Pyridine-2-thiol Tautomerism: The pyridine-2-thiol moiety exists in a tautomeric equilibrium with its corresponding thione form, 2(1H)-pyridinethione.[4] This equilibrium can be influenced by factors such as solvent, concentration, and temperature, which can in turn affect the molecule's interactions with biological targets.[4]

  • Piperazine in Drug Discovery: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds.[5][6][7][8][9] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[6][7][9]

  • Sulfonamides: The sulfonamide group is a well-established functional group in pharmaceuticals, most famously in sulfa drugs. It can act as a hydrogen bond donor and acceptor, contributing to target binding.

The combination of these three moieties in 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol suggests a molecule with potential for a wide range of biological activities, making it a compound of interest for further investigation.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is characterized by a pyridine ring substituted at the 2-position with a thiol group and at the 5-position with a sulfonyl group, which is in turn attached to a 4-methylpiperazine ring.

Caption: Chemical structure of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the title compound. These are calculated or estimated based on its structure, as direct experimental data is not widely available.

PropertyPredicted ValueJustification / Source
Molecular Formula C10H15N3O2S2Calculated
Molecular Weight 289.38 g/mol Calculated
Appearance Likely a yellow or off-white crystalline solidBased on related compounds like 2-mercaptopyridine.[4]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The piperazine moiety may increase water solubility, but the overall molecule is largely nonpolar.
pKa Two potential pKa values: one for the thiol group (acidic) and one for the piperazine nitrogen (basic).The thiol pKa is expected to be in the acidic range, while the tertiary amine on the piperazine will have a basic pKa.
LogP Moderately lipophilicEstimated based on the combination of polar (sulfonyl, thiol, piperazine) and nonpolar (pyridine ring, methyl group) components.
Predicted Spectroscopic Data
  • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring, four distinct methylene proton signals from the piperazine ring, a singlet for the methyl group, and a broad singlet for the thiol proton.

  • ¹³C NMR: Aromatic carbons of the pyridine ring, methylene carbons of the piperazine ring, and the methyl carbon are expected to be observed.

  • IR Spectroscopy: Characteristic peaks would include S-H stretching for the thiol, S=O stretching for the sulfonyl group, C-N stretching for the piperazine, and C=C and C=N stretching for the pyridine ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 289.38. Common fragmentation patterns for sulfonamides would likely be observed.[10][11]

Proposed Synthesis Pathway

A plausible synthetic route for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is proposed below, based on established organic chemistry transformations. This multi-step synthesis would likely begin with a readily available pyridine derivative.

cluster_0 Proposed Synthesis Workflow start 2-Chloropyridine-5-sulfonyl chloride step1 Reaction with 4-methylpiperazine start->step1 intermediate1 2-Chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine step1->intermediate1 step2 Nucleophilic substitution with a thiolating agent (e.g., NaSH) intermediate1->step2 product 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol step2->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyridine-5-sulfonyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.

  • Addition of 4-Methylpiperazine: Slowly add a solution of 4-methylpiperazine in the same solvent to the reaction mixture at 0 °C. The reaction of a sulfonyl chloride with a secondary amine like piperazine is a well-established method for forming sulfonamides.[12][13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture. The addition of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the 4-methylpiperazine, rendering it non-nucleophilic.

Step 2: Synthesis of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

  • Reaction Setup: Dissolve the purified 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: Add a thiolating agent, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture, pour it into water, and acidify to precipitate the thiol product. The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution, especially with an electron-withdrawing sulfonyl group at the 5-position. A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, the individual moieties suggest several potential therapeutic applications.

  • Antimicrobial and Antifungal Activity: Both piperazine and pyridine derivatives have been extensively studied for their antimicrobial and antifungal properties.[1][5][8] The presence of these scaffolds in the target molecule makes it a candidate for screening against various bacterial and fungal strains.[3]

  • Anticancer Potential: Arylpiperazine derivatives are known to exhibit cytotoxic effects on tumor cells through various mechanisms, including cell cycle arrest and inhibition of signaling pathways like PI3K/Akt.[6]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.[9]

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and is present in many enzyme inhibitors. The overall structure could potentially target metalloenzymes.

Conclusion

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is a novel chemical entity that combines several pharmacologically relevant scaffolds. Although direct experimental data is scarce, this guide provides a robust theoretical framework for its synthesis, physicochemical properties, and potential biological activities. The proposed synthetic route is based on well-established chemical reactions and offers a clear path for the preparation of this compound for further investigation. The predicted properties and potential applications outlined herein should serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related molecules.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. (2024, April 18). [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Synthesis method of pyridine-3-sulfonyl chloride. (n.d.).
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  • A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride. (n.d.).
  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry. (2017, February 17). ACS Publications. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. [Link]

  • Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. (2021, December 13). ACS Publications. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024, July 15). Bioorganic Chemistry, 149, 107435. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry. (2022, June 8). ACS Publications. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing. [Link]

  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (n.d.). Asian Journal of Chemistry. [Link]

  • 2-Pyridinethiol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). [Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug | Abstract. (n.d.). Ashdin Publishing. [Link]

  • N-METHYL PIPERAZINE. (n.d.). [Link]

  • Lee, J. H., Lee, J., & Lee, K. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS infectious diseases, 4(6), 933–940. [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(Special Issue I), 12-15. [Link]

  • Pyridine-2-thiolate | C5H4NS- - PubChem. (n.d.). National Institutes of Health. [Link]

  • Smith, M., & Pollard, C. (1941). New Compounds. Derivatives of Piperazine. XIX. Reactions with Aryl Sulfonyl Chlorides and Aryl Sulfonic Acids. Journal of the American Chemical Society, 63(4), 1181-1182. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. [Link]

  • 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.).
  • 1-Acetyl-4-methylpiperazine | C7H14N2O - PubChem. (n.d.). National Institutes of Health. [Link]

  • 4-Methylpiperazine-1-ethylamine | C7H17N3 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Chemical Properties of 1-Amino-4-methylpiperazine (CAS 6928-85-4). (n.d.). Cheméo. [Link]

  • New Compounds. Derivatives of Piperazine. XIX. Reactions with Aryl Sulfonyl Chlorides and Aryl Sulfonic Acids | Journal of the American Chemical Society. (1941, April 1). ACS Publications. [Link]

  • 2-Mercaptopyridine - Wikipedia. (n.d.). [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. (2022, March 16). ACS Publications. [Link]

  • 1-Boc-4-methylpiperazine | C10H20N2O2 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. [Link]

  • 1-Amino-4-methylpiperazine | C5H13N3 - PubChem. (n.d.). National Institutes of Health. [Link]

  • FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. (2025, December 21). ResearchGate. [Link]

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  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). ChemistrySelect, 7(23). [Link]

  • 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study | The Journal of Organic Chemistry. (2002, November 20). ACS Publications. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate. [Link]

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Exploratory

Physical and chemical properties of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

An In-depth Technical Guide to the Physical and Chemical Properties of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol Introduction In the landscape of modern drug discovery and chemical biology, the pyridine-2-thio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

Introduction

In the landscape of modern drug discovery and chemical biology, the pyridine-2-thiol scaffold and its derivatives are of significant interest due to their versatile chemical reactivity and diverse biological activities. This guide provides a comprehensive technical overview of a specific, multi-functional derivative: 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol . This molecule is a composite of three key structural motifs: a pyridine-2-thiol core, a sulfonamide linker, and a 4-methylpiperazine moiety. Each of these components imparts distinct physicochemical characteristics that govern the molecule's overall behavior, from solubility and stability to its potential as a chelating agent or bioactive compound.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to explain the causality behind the compound's predicted properties, offering insights grounded in fundamental chemical principles and data from analogous structures. By understanding the properties of this molecule, researchers can better design experiments, anticipate its behavior in various assays, and unlock its potential in their scientific endeavors.

Chemical Structure and Inherent Tautomerism

The foundational chemistry of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is dictated by the pyridine-2-thiol core, which exists in a dynamic equilibrium between two tautomeric forms: the thiol and the thione.

  • Pyridine-2-thiol (Thiol Form): Features a sulfur-hydrogen (S-H) bond.

  • Pyridin-2(1H)-thione (Thione Form): Features a carbon-sulfur double bond (C=S) and a nitrogen-hydrogen (N-H) bond.

The predominant tautomer is highly dependent on the molecule's environment, including solvent polarity, concentration, and temperature[1]. In less polar solvents and at lower concentrations, the thiol form is generally favored. Conversely, the thione form tends to dominate in more polar solvents and at higher concentrations where intermolecular hydrogen bonding can occur[1]. This tautomerism is a critical consideration for experimental design, as it influences reactivity, hydrogen bonding potential, and spectroscopic signatures.

Caption: Oxidation of the thiol to form a disulfide dimer.
Chelating Properties

The pyridine-2-thiol moiety is a well-established bidentate chelating ligand, capable of coordinating with various transition metals through its nitrogen and sulfur atoms.[2][3] This property can be exploited for the development of metal-based catalysts or therapeutics, but it also means that trace metal contaminants in buffers or solvents could potentially interact with the compound, which may affect experimental outcomes.

Salt Formation

The presence of both an acidic thiol group and basic piperazine nitrogens makes the molecule amphoteric. It can be deprotonated with a base to form a thiolate salt or protonated with an acid to form a piperazinium salt. This property is key to modulating its solubility for formulation and purification purposes.

Predicted Spectroscopic Signatures for Structural Elucidation

For any researcher synthesizing or working with this compound, structural confirmation is paramount. The following are the predicted spectroscopic characteristics that would be used for its identification.

TechniquePredicted Spectral Features
¹H NMR Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets or doublets of doublets. The proton adjacent to the sulfonyl group will be the most downfield shifted. Piperazine Ring Protons: Two or more broad signals in the δ 2.5-4.0 ppm range, corresponding to the four sets of methylene protons. Methyl Protons: A sharp singlet around δ 2.2-2.5 ppm. Thiol/Amide Proton: A broad, exchangeable singlet (with D₂O) that could appear over a wide range, potentially δ 3.0-5.0 ppm for the S-H or >10 ppm for the N-H in the thione form.[4]
¹³C NMR Pyridine Ring Carbons: Signals in the δ 110-160 ppm range. The carbon attached to the sulfur (C-S) will be significantly shielded or deshielded depending on the tautomeric form. Piperazine Ring Carbons: Signals typically in the δ 45-55 ppm range. Methyl Carbon: A signal around δ 45 ppm.
Mass Spec. (ESI+) Molecular Ion: A prominent peak at m/z 290.06 [M+H]⁺. The presence of two sulfur atoms will give a characteristic isotopic pattern for the M+2 peak. Key Fragments: Expect fragmentation patterns corresponding to the loss of the 4-methylpiperazine group or cleavage at the sulfonyl linker.
IR Spectroscopy S=O Stretches: Strong, characteristic stretches for the sulfonyl group around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). S-H Stretch: A weak band around 2550-2600 cm⁻¹ if the thiol form is present. N-H Stretch: A broad band around 3100-3300 cm⁻¹ if the thione form is present. C=S Stretch: A band around 1200-1250 cm⁻¹ in the thione form.

Experimental Protocols for Characterization and Analysis

To ensure scientific integrity, any newly synthesized or acquired batch of this compound must be rigorously validated. The following protocols outline a self-validating workflow for characterization.

Protocol 1: Workflow for Identity and Purity Confirmation

This protocol provides a systematic approach to confirm that the correct molecule has been synthesized and is of sufficient purity for downstream applications.

Purity_Workflow cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Data Evaluation cluster_2 Step 3: Structural Confirmation cluster_3 Step 4: Final Assessment start Dissolve Sample in Methanol/Water lcms Inject on LC-MS System start->lcms uv Evaluate Purity by UV Chromatogram (e.g., at 254 nm) lcms->uv ms Confirm Molecular Ion (m/z = 290.06 for [M+H]⁺) lcms->ms decision Data Consistent? uv->decision ms->decision nmr Acquire ¹H and ¹³C NMR Spectra in DMSO-d₆ compare Compare Spectra to Predicted Signatures nmr->compare compare->decision pass Sample Passed QC decision->pass Yes fail Sample Failed QC (Requires Repurification) decision->fail No

Caption: Workflow for Quality Control (QC) Analysis.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in a suitable solvent mixture (e.g., 1 mL of 50:50 Methanol:Water) for LC-MS analysis. For NMR, dissolve ~5-10 mg in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Run a gradient elution from high aqueous to high organic solvent (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the eluent with a UV detector and a mass spectrometer.

    • Causality: The formic acid ensures the piperazine is protonated, leading to better peak shape and ionization for mass spectrometry.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform a D₂O exchange experiment to identify the labile S-H or N-H proton.

    • Causality: DMSO is an excellent solvent for this type of molecule and will not exchange with the thiol proton as readily as methanol-d₄, making its observation more likely.

  • Data Interpretation:

    • From the LC-MS, purity is determined by integrating the area of the main peak in the UV chromatogram. The mass spectrum should show a dominant ion corresponding to the protonated molecule.

    • The NMR spectra must be consistent with all predicted proton and carbon environments. Any significant unexpected signals may indicate impurities.

Potential Biological Significance and Applications

The structural motifs present in 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol suggest several potential avenues for biological activity, making it a compound of interest for screening and drug development.

  • Enzyme Inhibition: Sulfonamide and piperazine moieties are privileged structures in medicinal chemistry, frequently found in enzyme inhibitors. For example, compounds with a piperazinyl-sulfonyl core have been investigated as inhibitors of acid alpha-glucosidase for Pompe disease.[5]

  • Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyridine ring and a piperazine group to interact with the ATP-binding pocket and provide solubility. The overall structure shares conceptual similarities with scaffolds used in the development of CDK4/6 inhibitors.[6]

  • Antimicrobial/Anticancer Activity: The 1,2,4-triazole-3-thiol scaffold, which is structurally related to pyridine-2-thiol, is a known pharmacophore in antimicrobial and anticancer agents.[7][8] Similarly, piperazine-containing compounds have shown a wide range of antimicrobial and cytotoxic activities.[9]

Conclusion

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is a complex molecule whose properties are a synergistic combination of its three core components. Its thiol-thione tautomerism and susceptibility to oxidation are its most critical chemical characteristics, requiring careful consideration during handling and experimentation. The presence of both acidic and basic centers provides a handle for modulating solubility, while the combination of a sulfonamide, piperazine, and pyridine-thiol gives it a high potential for biological activity. This guide provides a robust, predictive framework for researchers, enabling them to approach their work with this compound with a solid understanding of its likely behavior and a clear plan for its empirical validation.

References

  • Ashdin Publishing. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Available from: [Link]

  • Ashdin Publishing. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug | Abstract. Available from: [Link]

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  • Guidechem. 5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[[6-(4-morpholinyl) - Guidechem. Available from: https://www.guidechem.com/wiki/5--4-methyl-1-piperazinyl-sulfonyl--n--6-4-morpholinyl--3-pyridinyl-methyl--2-pyridinamine-1011012-08-0.html
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  • PubMed. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Available from: [Link]

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Foundational

Solubility Profile of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol in Organic Solvents: A Methodical Approach for Preformulation and Process Development

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from chemical s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from chemical synthesis and purification to formulation and in vivo bioavailability.[1][2] For new chemical entities (NCEs) such as 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, a comprehensive understanding of its solubility profile in various organic solvents is not merely ancillary data; it is a foundational pillar for rational process design and successful formulation development. This guide presents a systematic framework for determining and interpreting the solubility of this compound. We will explore the theoretical underpinnings of solubility, detail a robust experimental protocol based on the gold-standard shake-flask method, and discuss the practical application of the resulting data in process chemistry and pharmaceutical formulation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and accurate data crucial for regulatory submissions and internal decision-making.

Introduction: The Central Role of Solubility in Drug Development

Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution, is a parameter of paramount importance in the pharmaceutical sciences.[1][3] More than 40% of NCEs emerging from discovery pipelines exhibit poor aqueous solubility, which can lead to inadequate drug absorption and variable bioavailability, posing a significant challenge for formulation scientists.[1][3]

While aqueous solubility is critical for bioavailability, the solubility in organic solvents is equally vital for:

  • Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during crystallization processes.

  • Formulation Development: Organic solvents are often used in the preparation of various dosage forms, including parenteral formulations and the creation of solid dispersions to enhance aqueous solubility.[4]

  • Preclinical Studies: Preparing stock solutions in organic solvents like DMSO is a standard practice for in vitro and in vivo testing.

Early and accurate characterization of an API's solubility in a well-chosen set of organic solvents is a critical risk-mitigation strategy, preventing costly late-stage failures and accelerating the development timeline.[5] This guide provides the strategic and experimental framework for characterizing 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol.

Theoretical Foundations of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The process can be understood through the interplay of two key energetic contributions:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (an endothermic process).

  • Solvation Energy: The energy released when solute molecules interact with solvent molecules (an exothermic process).

The solubility is therefore a function of the physicochemical properties of both the solute and the solvent, and the interactions between them. For a comprehensive study, a diverse panel of solvents should be selected to probe these interactions.

Solvent Selection Rationale

The choice of solvents is a critical experimental design parameter. A well-curated set of solvents, representing a range of polarities, hydrogen bonding capabilities, and chemical classes, provides a comprehensive solubility profile. This allows for the development of a robust understanding of the API's behavior, which is invaluable for downstream applications.

Solvent Class Polarity Index Dielectric Constant (20°C) Rationale for Inclusion
MethanolProtic Polar5.132.7Common solvent for synthesis, capable of hydrogen bonding.
EthanolProtic Polar4.324.5Widely used in pharmaceutical formulations; lower toxicity.
IsopropanolProtic Polar3.919.9Used as a solvent and disinfectant.
AcetoneAprotic Polar5.120.7Strong solvent for a wide range of organic compounds.
AcetonitrileAprotic Polar5.837.5Common in reversed-phase chromatography and as a reaction solvent.
Ethyl AcetateAprotic, Moderate Polarity4.46.0Frequently used in extractions and chromatography.
Dichloromethane (DCM)Aprotic, Low Polarity3.19.1Excellent solvent for many organic compounds, used in synthesis.
TolueneNon-polar2.42.4Representative of aromatic hydrocarbon solvents.
n-HeptaneNon-polar0.11.9Representative of aliphatic hydrocarbon solvents; often used as an anti-solvent.

Experimental Determination of Equilibrium Solubility

To ensure accuracy and reproducibility, the equilibrium solubility should be determined. The isothermal shake-flask method is the universally accepted gold standard for this purpose, as it allows the system to reach thermodynamic equilibrium.[6][7]

Core Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by measuring concentration at multiple time points to confirm that equilibrium has been achieved.

Materials & Equipment:

  • 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol (verified purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 4 mL borosilicate glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.01 mg)

  • Thermostatically controlled orbital shaker or incubator

  • Centrifuge capable of holding the vials

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol to a pre-weighed 4 mL glass vial. The goal is to ensure a visible amount of undissolved solid remains at the end of the experiment. Record the exact mass added.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours. The extended time is crucial to ensure a true equilibrium is reached, especially for poorly soluble compounds or viscous solvents.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a small aliquot (e.g., 200 µL) from the clear supernatant. To prevent precipitation due to temperature changes, this step should be performed quickly.

  • Filtration and Dilution: Immediately filter the aliquot through a 0.22 µm chemically compatible (PTFE) syringe filter into a clean, pre-weighed vial. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved API.

  • Self-Validation Check: To ensure equilibrium was reached, repeat steps 4-7 at a later time point (e.g., 72 hours). The solubility value is confirmed if the concentration does not significantly change (e.g., <5% difference) between the 48-hour and 72-hour measurements.[8]

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_validation 4. Validation A Weigh excess API into vial B Add known volume of solvent A->B Precise Measurement C Incubate at constant T (e.g., 25°C) with agitation for 48h B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm PTFE) D->E F Dilute sample with mobile phase E->F G Quantify via validated HPLC-UV F->G H Repeat sampling at 72h G->H Re-sample I Compare concentrations (48h vs 72h) H->I J Equilibrium confirmed if concentration is stable I->J

Caption: Workflow for the isothermal shake-flask solubility method.

Data Presentation and Interpretation

The results of the solubility study should be presented clearly to facilitate comparison and interpretation.

Illustrative Solubility Data

The following table presents a hypothetical but realistic solubility profile for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, based on the described methodology.

Solvent Solubility at 25°C (mg/mL) Molar Solubility at 25°C (mol/L) USP/BP Descriptive Term [1]
Methanol45.20.157Soluble
Ethanol28.50.099Sparingly soluble
Isopropanol15.10.052Sparingly soluble
Acetone88.90.309Freely soluble
Acetonitrile35.70.124Soluble
Ethyl Acetate9.80.034Slightly soluble
Dichloromethane155.30.540Freely soluble
Toluene1.20.004Very slightly soluble
n-Heptane< 0.1< 0.0003Practically insoluble

Note: Data are illustrative. Molar mass of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is assumed for calculation.

Application of the Solubility Profile

The generated data directly informs critical development decisions.

Diagram: Application of Solubility Data in Drug Development

G cluster_process Process Chemistry cluster_formulation Formulation Development cluster_preclinical Preclinical & Analytical SolubilityProfile Comprehensive Solubility Profile Reaction Reaction Solvent Selection SolubilityProfile->Reaction Crystallization Crystallization/ Purification Design SolubilityProfile->Crystallization AntiSolvent Anti-Solvent Screening SolubilityProfile->AntiSolvent Parenteral Parenteral Vehicle Selection SolubilityProfile->Parenteral Amorphous Amorphous Solid Dispersion (Spray Drying) SolubilityProfile->Amorphous Excipient Excipient Compatibility SolubilityProfile->Excipient Tox Dose Vehicle for Toxicology Studies SolubilityProfile->Tox Analytical Analytical Method Development SolubilityProfile->Analytical

Caption: Logical flow from solubility data to key development activities.

Interpretation Insights:

  • High Solubility in DCM and Acetone: These solvents could be excellent candidates for the final crystallization step, where high solubility at an elevated temperature followed by lower solubility upon cooling is desired. DCM's volatility might also make it suitable for processes like spray drying.

  • Low Solubility in Heptane: Heptane is identified as a potent anti-solvent. It can be used to induce precipitation or crystallization when added to a solution of the compound in a solvent like acetone or DCM, which is a common strategy for purification and particle size control.

  • Moderate Solubility in Alcohols: Ethanol and isopropanol show moderate solubility. Given their lower toxicity profile, they are primary candidates for consideration in liquid or parenteral formulations, provided the required concentration can be achieved.

  • Poor Solubility in Toluene and Heptane: This indicates that the compound has a preference for more polar environments, which aligns with the presence of multiple heteroatoms and hydrogen bond acceptors in its structure.

Conclusion

The systematic determination of the solubility profile of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol in a diverse range of organic solvents is an indispensable step in its development pathway. By employing a robust, self-validating experimental methodology like the isothermal shake-flask method, researchers can generate high-quality, reliable data. This data is not merely a collection of physical constants but rather a strategic tool that enables rational decision-making in process chemistry, formulation development, and preclinical testing. A thorough understanding of solubility is a cornerstone of the Quality by Design (QbD) approach, ensuring the development of a safe, effective, and manufacturable drug product.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615–2623. [Link]

  • Al-Ghananeem, A. M. (2020). The Importance of Solubility for New Drug Molecules. Glob J Pharmaceu Sci, 8(2), 555732. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed, 22830056. [Link]

  • Bouillot, B., Teychené, S., & Biscans, B. (2015). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 407, 234-243. [Link]

  • Facco, P., Bordin, F., Cagnin, A., & Barolo, M. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 659, 124233. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Perlovich, G. L. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development. Expert Opinion on Drug Discovery, 9(4), 393-411. [Link]

  • Riniker, S., & van Gunsteren, W. F. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Kumar, R., Singh, G., Singh, S., & Kumar, D. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11487-11501. [Link]

  • Liu, Y., Zhang, C., Feng, X., Wang, J., & Wang, Y. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 978-982. [Link]

  • Scribd. (2023). USP 1236 Solubility Measurements Guide. [Link]

  • World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. [Link]

Sources

Exploratory

Pharmacokinetic Optimization and Profiling of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical bottleneck in small-molecule drug discovery. The incorporation of modular, multi-functional chemical scaffolds is a proven strategy to overcome poor physicochemical profiles. The 5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol scaffold—and its oxidized or substituted derivatives—represents a highly privileged structural motif.

This technical guide dissects the pharmacokinetic logic behind this specific scaffold. By analyzing its three distinct functional zones (the solubilizing piperazine, the metabolically stable sulfonyl linker, and the reactive/coordinating pyridine-thiol headgroup), we provide a comprehensive framework for utilizing these derivatives in rational drug design, supported by validated experimental protocols for PK profiling.

Mechanistic Rationale of the Pharmacophore

The utility of 5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol derivatives stems from the synergistic physicochemical effects of its three core components. When appended to a drug core, this moiety acts as a powerful ADME-modifying appendage[1].

  • 4-Methylpiperazine (The Solubilizer): The tertiary amine of the 4-methylpiperazine ring possesses a pKa of approximately 8.5. At physiological pH (7.4), it exists predominantly in its protonated state. This significantly decreases the partition coefficient (LogD) and enhances aqueous solubility, allowing for the formulation of highly soluble hydrochloride salts[1]. Furthermore, it positions the molecule to avoid complete sequestration by plasma proteins, improving the fraction unbound ( fu​ ).

  • Sulfonyl Group (The Rigid Linker): Unlike amide or ester linkages, which are highly susceptible to hydrolysis by ubiquitous carboxylesterases and amidases in plasma and hepatic tissues, the sulfonyl ( −SO2​− ) group is metabolically inert[2]. It also serves as a potent hydrogen-bond acceptor, interacting with target residues (e.g., backbone amides in kinase hinge regions) without introducing metabolic liabilities.

  • Pyridine-2-thiol (The Warhead/Coordinator): The pyridine-2-thiol moiety exhibits complex tautomerism (thiol-thione). In drug design, this group is frequently utilized as a metal-chelating motif (e.g., in metalloenzyme inhibitors) or as a precursor for covalent warheads. For instance, related halogenated pyridines and pyridazinones undergo nucleophilic attack by target cysteines (such as Cys278 in PRMT5), driven by the re-aromatization of the ring[2].

PharmacophoreLogic A 4-Methylpiperazine (Solubility & Salt Formation) B Sulfonyl Linker (Metabolic Stability & H-Bonding) A->B C-N Bond (Rigid Vector) C Pyridine-2-thiol (Target Engagement / Covalent Warhead) B->C C-S Bond (Electron Withdrawing)

Caption: Modular pharmacophore logic of the 5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol scaffold.

Pharmacokinetic Profiling & ADME Impact

The integration of the (4-methylpiperazin-1-yl)sulfonyl moiety has been empirically shown to rescue highly lipophilic or insoluble chemotypes. For example, in the development of PDE10A inhibitors for pulmonary arterial hypertension, appending this exact moiety improved oral bioavailability to ~50% and yielded an IC50 of 2.8 nmol/L[1]. Similarly, in the optimization of anti-trypanosomal azaindoles, this group improved systemic exposure and modulated clearance rates[3].

Quantitative ADME Summary

The following table synthesizes typical pharmacokinetic parameters observed when the 5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine motif is integrated into lead compounds (data aggregated from representative medicinal chemistry campaigns)[1][3][4].

PK ParameterTypical Range for DerivativesMechanistic Causality
Aqueous Solubility (pH 7.4) 50 - >500 µg/mLProtonation of the N4-piperazine nitrogen disrupts the crystal lattice energy and enhances solvation.
Caco-2 Permeability ( Papp​ ) 1.5−5.0×10−6 cm/sThe lipophilic pyridine core balances the polar sulfonyl/piperazine, maintaining sufficient membrane partitioning.
Microsomal Clearance ( CLint​ ) 10 - 45 µL/min/mgResistance to esterases; primary metabolic soft spot shifts to N-demethylation of the piperazine.
Plasma Protein Binding (PPB) 75% - 92% boundThe basic amine reduces non-specific hydrophobic binding to human serum albumin (HSA), increasing free drug fraction.
Oral Bioavailability (%F) 30% - 60% (Rodent)Enhanced solubility in the GI tract coupled with moderate first-pass extraction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow strict, self-validating workflows. The protocols below detail the critical steps for assessing the two most heavily impacted parameters: Metabolic Stability and Kinetic Solubility.

Protocol A: Microsomal Stability Assessment (HLM/RLM)

Causality: Human Liver Microsomes (HLMs) contain the primary Phase I enzymes (CYPs). Because the sulfonyl group protects against hydrolysis[2], the primary clearance mechanism for these derivatives is typically CYP3A4-mediated N-demethylation of the piperazine.

  • Preparation: Prepare a 10 mM stock of the derivative in 100% DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4). Logic: Keeps DMSO concentration <0.1% in the final assay to prevent CYP inhibition.

  • Incubation: Mix the compound with HLMs (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2). Logic: CYPs require NADPH as a cofactor; a regenerating system ensures linear kinetics over the assay duration.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Logic: Cold acetonitrile instantly denatures microsomal proteins, stopping the reaction and precipitating proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition. Calculate CLint​ based on the elimination rate constant ( k ) of the parent depletion curve.

Protocol B: Kinetic Solubility via Nephelometry

Causality: Kinetic solubility measures the compound's ability to remain in solution after being dissolved in an organic solvent, mimicking the addition of a formulated drug into the aqueous environment of the GI tract.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Dilution: Spike the stock into PBS (pH 7.4) in a 96-well plate to achieve a concentration gradient (1 µM to 500 µM). Ensure final DMSO concentration is constant (e.g., 2%).

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker. Logic: Allows time for thermodynamically driven precipitation if the concentration exceeds the solubility limit.

  • Detection: Read the plate using a nephelometer (laser light scattering). Logic: Nephelometry detects insoluble particulates (precipitate) by measuring scattered light. The concentration at which light scattering significantly exceeds the buffer baseline is recorded as the kinetic solubility limit.

PKWorkflow S1 1. Kinetic Solubility (Nephelometry / LC-MS) S2 2. Permeability (Caco-2 / PAMPA) S1->S2 If >50 µg/mL S3 3. Metabolic Stability (HLM Incubation & N-demethylation tracking) S2->S3 If Papp > 1.0 x 10^-6 S4 4. In Vivo PK (Rodent IV/PO Dosing) S3->S4 If CL_int < 30 µL/min/mg

Caption: Tiered pharmacokinetic screening workflow for piperazinyl-sulfonyl derivatives.

Case Study: Covalent Targeting and Target Engagement

The unique combination of the piperazine-sulfonyl tail with a reactive headgroup is beautifully illustrated in the development of PRMT5 inhibitors. In MTAP-deleted cancers, targeting the PRMT5-substrate adaptor interaction is a validated therapeutic strategy[2].

Researchers discovered that utilizing a halogenated pyridazinone or pyridine core adjacent to a sulfonyl group allows for direct covalent interaction with Cys278 of PRMT5[2]. In these derivatives, the (4-methylpiperazin-1-yl)sulfonyl moiety is not merely a passive solubilizer; the oxygen atoms of the sulfonyl group engage in critical hydrogen bonding with the protein backbone, anchoring the molecule in the correct orientation for the nucleophilic attack by the cysteine thiol[2][5].

Furthermore, the addition of the methylpiperazine group drastically improved the solubility of these highly planar, aromatic systems, moving the compounds from poorly soluble hits (<2 µM solubility) to viable in vivo probes[2][6]. This dual-action—simultaneous optimization of target residence time (via covalent bonding) and systemic exposure (via the piperazine-sulfonyl tail)—highlights the profound utility of this specific chemical derivative class.

Conclusion

The 5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol scaffold is a masterclass in rational drug design. By compartmentalizing physicochemical responsibilities—solubility to the piperazine, stability to the sulfonyl, and reactivity to the pyridine-thiol—medicinal chemists can predictably tune the ADME profiles of their lead compounds. Rigorous, self-validating pharmacokinetic screening ensures that these derivatives translate effectively from in vitro target engagement to in vivo efficacy.

References

  • Discovery of highly selective and orally available benzimidazole-based phosphodiesterase 10 inhibitors with improved solubility and pharmacokinetic properties for treatment of pulmonary arterial hypertension Source: PMC / NIH URL:[Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation Source: ACS Publications URL:[Link]

  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction Source: PMC / NIH URL:[Link]

  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction (Preprint Data) Source: bioRxiv URL:[Link]

  • A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches Source: Pharmaceutical Sciences (TBZMED) URL:[Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds Source: Preprints.org URL:[Link]

Sources

Foundational

Toxicity and Safety Profile of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol: A Preclinical Evaluation Guide

Executive Summary The compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol (CAS: sc-350447) is a bifunctional chemical entity characterized by a reactive pyridine-2-thiol core and a solubilizing 4-methylpiperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol (CAS: sc-350447) is a bifunctional chemical entity characterized by a reactive pyridine-2-thiol core and a solubilizing 4-methylpiperazine sulfonamide moiety. While its unique structural topology makes it a valuable building block in coordination chemistry and drug discovery, it presents a complex safety profile. This whitepaper provides an in-depth technical analysis of its structural toxicology, potential hazards, and the self-validating preclinical protocols required to evaluate its safety profile rigorously.

As a Senior Application Scientist, the objective here is not merely to list toxicological endpoints, but to deconstruct the causality behind the compound's behavior in biological systems and establish a robust framework for its preclinical evaluation.

Structural Toxicology & Mechanistic Insights

The toxicity profile of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is driven by the independent and synergistic effects of its two primary pharmacophores.

The Pyridine-2-Thiol Pharmacophore: Metal Chelation and Redox Stress

The pyridine-2-thiol (pyrithione-like) moiety is a well-documented bidentate ligand capable of forming stable complexes with transition metals such as Zn²⁺, Cu²⁺, and Co³⁺[1].

  • Redox Cycling & ROS Generation: In physiological environments, pyridine-2-thiol derivatives can undergo transition-metal-catalyzed redox cycling. For instance, cobalt(III) and copper(II) complexes of pyridine-2-thiol have been shown to generate reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals, leading to anaerobic and aerobic DNA cleavage[2].

  • Cytotoxicity & Irritation: Analogous compounds, such as sodium pyrithione, exhibit significant acute toxicity, severe eye irritation, and high aquatic toxicity[3]. The free thiol group can also participate in aberrant disulfide exchange with cellular proteins, disrupting redox homeostasis.

The Methylpiperazine Sulfonamide Moiety: hERG Liability

The 4-methylpiperazine group features a distal basic nitrogen (pKa ~9.0) that remains protonated at physiological pH.

  • Cardiovascular Risk: Protonated basic amines linked to aromatic systems are classic pharmacophores for the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel[4]. The protonated nitrogen interacts via cation- π bonding with aromatic residues (Tyr652, Phe656) within the hERG channel's inner cavity, potentially leading to QT interval prolongation and fatal arrhythmias (Torsades de Pointes)[5].

  • Sulfonamide Mitigation: While the sulfonamide linker can sometimes alter the electron density and binding conformation to mitigate hERG binding compared to direct alkyl/aryl linkages, the terminal methylpiperazine remains a high-priority liability that mandates rigorous patch-clamp screening[6].

G cluster_0 Pyridine-2-thiol Moiety cluster_1 Methylpiperazine Sulfonamide Moiety Compound 5-[(4-Methylpiperazin-1-yl) sulfonyl]pyridine-2-thiol MetalChelation Transition Metal Chelation (Zn2+, Cu2+, Co3+) Compound->MetalChelation BasicAmine Protonated Basic Amine (pKa ~9.0) Compound->BasicAmine RedoxCycling Redox Cycling & Electron Transfer MetalChelation->RedoxCycling ROS ROS Generation (Singlet O2, OH•) RedoxCycling->ROS DNA DNA Cleavage / Cytotoxicity ROS->DNA hERG hERG K+ Channel Binding BasicAmine->hERG QT QT Interval Prolongation hERG->QT Cardiotox Arrhythmia / Cardiotoxicity QT->Cardiotox

Mechanistic pathways of toxicity driven by the pyridine-2-thiol and methylpiperazine moieties.

Quantitative Toxicity Data Summary

The following table synthesizes predicted toxicological endpoints based on structural alerts and empirical data from highly analogous chemotypes[3],[6],[2].

EndpointAssay / ModelAnalogous ReferencePredicted Outcome / IC₅₀Risk Level
hERG Inhibition Patch-Clamp (In Vitro)N-aryl piperazine sulfonamidesIC₅₀ ~ 1.0 - 15.0 µMModerate to High
Mutagenicity Ames Test (OECD 471)Pyridine-2-thiol derivativesNegative (w/o metabolic activation)Low
DNA Cleavage Plasmid Relaxation AssayCo(III)-pyridine-2-thiol complexesPositive under redox conditionsModerate
Acute Oral Toxicity OECD 420 (Rat)Sodium PyrithioneLD₅₀ ~ 200 - 500 mg/kgHigh
Skin/Eye Irritation Draize Test / EpiskinThiol-bearing heteroaromaticsSevere Irritant (Category 2A)High

Preclinical Safety Evaluation Protocols

To validate the safety profile of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, a self-validating, tiered testing strategy is required. These protocols are grounded in the [7].

Workflow Start Tier 1: In Vitro Screening hERG Automated Patch-Clamp (hERG Inhibition) Start->hERG Ames Ames Test (OECD 471) Mutagenicity Start->Ames Cyto HepaRG Cytotoxicity (ROS & Viability) Start->Cyto Tier2 Tier 2: In Vivo Evaluation hERG->Tier2 Ames->Tier2 Cyto->Tier2 Acute Acute Oral Toxicity (OECD 420) Tier2->Acute Subchronic 28-Day Repeated Dose (OECD 407) Tier2->Subchronic Decision Risk Assessment & NOAEL Determination Acute->Decision Subchronic->Decision

Tiered preclinical safety evaluation workflow for early-stage hazard identification.

Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition

Objective: Quantify the IC₅₀ of the compound against the hERG K⁺ channel to assess cardiotoxic liability[4].

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG channel.

    • Causality: CHO cells lack endogenous voltage-gated currents that could confound the measurement of the specific hERG tail current.

  • Compound Formulation: Dissolve the compound in DMSO (final assay concentration <0.1% v/v) and prepare a 6-point serial dilution (0.1 µM to 30 µM).

    • Causality: The sulfonamide and thiol groups may exhibit poor aqueous solubility; DMSO ensures complete dissolution without altering membrane lipid rafts at <0.1%.

  • Electrophysiological Recording: Apply a voltage protocol consisting of a depolarizing prepulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse the compound concentrations sequentially. Measure the peak tail current reduction relative to the vehicle control.

  • Validation: Use Cisapride or E-4031 as a positive control to ensure system sensitivity.

Protocol 2: In Vitro ROS Generation and DNA Cleavage Assay

Objective: Determine if the pyridine-2-thiol moiety induces metal-dependent redox toxicity[2].

  • Plasmid Preparation: Isolate supercoiled pUC19 plasmid DNA.

  • Reaction Assembly: Incubate 50 µM of the compound with 50 µM of a transition metal donor (e.g., CuCl₂ or Co(NO₃)₂) in Tris-HCl buffer (pH 7.2). Add 1 µg of pUC19 DNA.

    • Causality: The compound alone may be inert; adding exogenous bio-metals simulates the intracellular metallome, allowing the pyridine-2-thiol to form redox-active chelates.

  • Redox Activation: Introduce a reducing agent (e.g., ascorbic acid, 50 µM) or expose to specific light wavelengths (if testing photocytotoxicity) to initiate redox cycling.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide.

    • Causality: Supercoiled DNA migrates fastest. If ROS (like hydroxyl radicals) are generated, they will cleave the DNA backbone, converting it to the slower-migrating nicked circular or linear forms, providing a direct optical readout of genotoxicity.

Protocol 3: Acute Oral Toxicity (OECD TG 420 - Fixed Dose Procedure)

Objective: Establish the acute toxicity hazard category while minimizing animal use[8].

  • Sighting Study: Administer the compound via oral gavage to a single female Wistar rat at a starting dose of 300 mg/kg (based on analogous pyrithione toxicity data[3]).

    • Causality: Females are generally more sensitive in acute toxicity studies. The sighting study prevents the unnecessary use of a full cohort if the compound is highly lethal.

  • Observation Period: Monitor for 14 days for signs of toxicity (e.g., tremors, lethargy, respiratory distress).

    • Causality: The 14-day window captures both acute cholinergic/neurological responses and delayed hepatic/renal failure.

  • Main Study: If the animal survives, dose an additional 4 females at 300 mg/kg. If mortality occurs, step down to 50 mg/kg.

  • Necropsy: Perform gross necropsy on all animals, paying specific attention to the gastric mucosa (due to the potential corrosivity of the thiol) and the heart (due to piperazine-induced arrhythmias).

Conclusion and Risk Mitigation

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is a compound with high synthetic utility but non-trivial toxicological liabilities. The primary risks are hERG-mediated cardiotoxicity driven by the methylpiperazine group, and ROS-mediated cytotoxicity driven by the metal-chelating pyridine-2-thiol core.

Mitigation Strategy for Drug Development: If this scaffold is being optimized as a therapeutic lead, medicinal chemists should consider:

  • Lowering basicity: Replacing the methylpiperazine with a morpholine or piperidinone ring to reduce the pKa, thereby ablating hERG affinity[4].

  • Masking the thiol: Converting the free thiol into a stable thioether or disulfide prodrug to prevent indiscriminate metal chelation and off-target protein binding in systemic circulation.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD Publishing. URL:[Link]

  • Anaerobic DNA cleavage activity in red light and photocytotoxicity of (pyridine-2-thiol)cobalt(III) complexes of phenanthroline bases. Lahiri, D., et al. Dalton Transactions (RSC Publishing), 2010, 39(7), 1807-1816. URL:[Link]

  • Discovery of novel N-aryl piperazine CXCR4 antagonists. Zhao, H., et al. Bioorganic & Medicinal Chemistry Letters (PubMed - NIH), 2015, 25(21), 4950-4955. URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocol, and self-validating quality control.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocol, and self-validating quality control.

Introduction & Strategic Retrosynthetic Analysis

The compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is a highly versatile building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics, PROTACs, and metal-chelating complexes. Its architecture features a basic piperazine moiety for solubility and target engagement, a robust sulfonamide linker, and a reactive pyridine-2-thiol headgroup that exists in a dynamic tautomeric equilibrium with its thione form[1].

(Note on Nomenclature: The starting material is commonly listed by suppliers as either 6-chloropyridine-3-sulfonyl chloride or 2-chloropyridine-5-sulfonyl chloride. Both refer to the exact same regioisomer[2].)

Strategic Overview: The synthesis is executed via a highly efficient, two-phase linear sequence:

  • Sulfonamide Formation: A nucleophilic acyl substitution where 1-methylpiperazine attacks 2-chloropyridine-5-sulfonyl chloride[3].

  • Thiolation via SNAr: A nucleophilic aromatic substitution (SNAr) leveraging thiourea to displace the activated 2-chloro substituent, followed by alkaline hydrolysis to unmask the thiol[4].

Quantitative Data Summary

The following table outlines the stoichiometric parameters optimized for a 10 mmol scale synthesis.

PhaseReagentMW ( g/mol )EquivalentsAmountRole in Reaction
1 2-Chloropyridine-5-sulfonyl chloride212.051.02.12 gElectrophile / Starting Material
1 1-Methylpiperazine100.161.11.10 gNucleophile
1 Triethylamine (TEA)101.192.02.02 gAcid Scavenger
1 Dichloromethane (DCM)84.93N/A25.0 mLAprotic Solvent
2 Sulfonamide Intermediate275.751.02.76 gActivated Electrophile
2 Thiourea76.121.51.14 gS-Nucleophile
2 Ethanol (Absolute)46.07N/A30.0 mLPolar Protic Solvent
2 Sodium Hydroxide (10% aq)40.005.0~20.0 mLHydrolysis Base

Phase 1: Sulfonamide Linkage Synthesis

Step-by-Step Protocol
  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-chloropyridine-5-sulfonyl chloride (2.12 g, 10.0 mmol) and anhydrous DCM (20 mL).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Base Addition: Add Triethylamine (TEA) (2.02 g, 20.0 mmol) in one portion.

  • Nucleophilic Attack: Dissolve 1-methylpiperazine (1.10 g, 11.0 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours under an inert nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate: 1-((2-chloropyridin-5-yl)sulfonyl)-4-methylpiperazine.

Causality & Mechanistic Insights
  • Temperature Control (0 °C): Sulfonyl chlorides are highly reactive. Dropwise addition at 0 °C suppresses the formation of bis-sulfonylation byproducts and prevents the exothermic degradation of the piperazine ring[3].

  • Role of TEA: The reaction generates stoichiometric amounts of HCl. TEA acts as an acid scavenger, preventing the protonation of the secondary amine on 1-methylpiperazine, which would otherwise render it non-nucleophilic and stall the reaction.

Self-Validation / Quality Control
  • TLC: Monitor via TLC (DCM:MeOH 9:1). The starting sulfonyl chloride (high Rf) should completely disappear, replaced by a highly polar, UV-active spot.

  • LC-MS: Expected mass for the intermediate[M+H]⁺ is m/z 276.0.

Phase 2: Nucleophilic Aromatic Substitution (SNAr) & Thiolation

Step-by-Step Protocol
  • Isothiouronium Formation: In a 100 mL round-bottom flask, dissolve the 1-((2-chloropyridin-5-yl)sulfonyl)-4-methylpiperazine intermediate (2.76 g, 10.0 mmol) and thiourea (1.14 g, 15.0 mmol) in absolute ethanol (30 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours.

  • Hydrolysis: Cool the mixture slightly and add 10% aqueous NaOH (20 mL). Resume reflux for an additional 2 hours.

  • Solvent Removal: Cool to RT and remove the ethanol under reduced pressure.

  • Extraction of Impurities: Wash the remaining basic aqueous phase with Ethyl Acetate (2 x 15 mL) to remove any unreacted starting material or non-polar organic impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath and carefully add 1 M HCl dropwise until the pH reaches 5.5–6.0.

  • Isolation: Collect the resulting precipitated yellow solid via vacuum filtration, wash with cold water, and dry in a vacuum oven at 45 °C to constant weight to yield the final product.

Causality & Mechanistic Insights
  • Why Thiourea? While sodium hydrosulfide (NaSH) can directly install a thiol, it frequently leads to oxidative coupling (disulfide formation) or symmetric thioether byproducts[4]. Thiourea acts as a soft, highly selective nucleophile that attacks the electron-deficient 2-chloro position to form a stable isothiouronium salt[1].

  • Activation of the Pyridine Ring: The SNAr is highly favored because the 2-position is activated by both the adjacent electronegative pyridine nitrogen and the strongly electron-withdrawing para-sulfonyl group, which significantly lowers the LUMO energy of the ring.

  • Tautomerization upon Acidification: Pyridine-2-thiols exist in a tautomeric equilibrium with pyridine-2(1H)-thiones. Acidifying to pH ~6 neutralizes the highly soluble thiolate anion, precipitating the product predominantly in its stable thione form[1].

Self-Validation / Quality Control
  • LC-MS: The final product[M+H]⁺ is expected at m/z 274.1.

  • ¹H NMR (DMSO-d₆): The disappearance of the characteristic 2-chloro pyridine proton shifts and the appearance of a broad singlet far downfield (approx. 13.0–14.0 ppm) validates the presence of the thione/thiol proton.

Mechanistic Insights & Workflows

G SM 2-Chloropyridine-5-sulfonyl chloride Cond1 1-Methylpiperazine, TEA DCM, 0 °C to RT, 3h SM->Cond1 Int 1-((2-Chloropyridin-5-yl)sulfonyl) -4-methylpiperazine Cond1->Int Cond2 1. Thiourea, EtOH, Reflux 2. NaOH (aq), Reflux 3. HCl (aq) to pH 6 Int->Cond2 Prod 5-[(4-Methylpiperazin-1-yl)sulfonyl] pyridine-2-thiol Cond2->Prod

Fig 1: Two-step synthetic workflow for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol.

G N1 Chloropyridine Intermediate N2 Thiourea Attack (SNAr) N1->N2 N3 Isothiouronium Salt N2->N3 N4 Alkaline Hydrolysis N3->N4 N5 Thiolate Anion N4->N5 N6 Acidification (pH 6) N5->N6 N7 Pyridine-2-thiol (Thione Tautomer) N6->N7

Fig 2: Mechanistic pathway of thiourea-mediated SNAr and subsequent alkaline hydrolysis.

References

  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) , Journal of Medicinal Chemistry (via PMC).[Link]

  • 2-Mercaptopyridine , Wikipedia, The Free Encyclopedia. [Link]

  • Method for preparing 2-mercaptopyridine (CN101993414A)

Sources

Application

Application Notes and Protocols for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Novel Ligand for Robust Cross-Coupling Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Ligand for Robust Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. A well-designed ligand can enhance catalyst stability, promote key steps in the catalytic cycle, and influence the selectivity of the reaction.

This document introduces 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol as a promising ligand for a range of palladium-catalyzed cross-coupling reactions. This novel ligand incorporates several key structural features designed to create a highly active and versatile catalytic system:

  • Bidentate N,S-Chelation: The pyridine nitrogen and the thiol sulfur can form a stable five-membered ring with the palladium center. This chelation effect enhances the stability of the catalytic complex.

  • Electron-Withdrawing Sulfonyl Group: The sulfonyl group at the 5-position of the pyridine ring is strongly electron-withdrawing. This electronic perturbation can influence the electron density at the palladium center, potentially accelerating the reductive elimination step of the catalytic cycle.

  • Tunable Solubility: The 4-methylpiperazine moiety can enhance the solubility of the ligand and its metal complexes in a variety of organic solvents, facilitating homogeneous catalysis.

These features suggest that 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol has the potential to be a highly effective ligand in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This application note will focus on its utility in the Suzuki-Miyaura coupling, providing a detailed protocol and mechanistic insights.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[][2] The 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol ligand is postulated to influence each of these steps favorably.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 PdII_R2 R1-Pd(II)-R2 L2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R1-R2 RedElim->Pd0

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

Abstract This guide provides a detailed technical framework for the structural elucidation of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical framework for the structural elucidation of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and rationale behind the experimental design. We present self-validating protocols for ¹H and ¹³C NMR, predictive data tables, and a thorough guide to spectral interpretation, addressing the compound's key structural motifs: the substituted pyridine ring, the sulfonamide linker, and the N-methylpiperazine moiety, as well as the critical thiol-thione tautomerism inherent to the 2-thiopyridine scaffold.

Introduction and Core Principles

The unambiguous characterization of active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of modern chemical and pharmaceutical science. The title compound, 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, integrates several key pharmacophores: a pyridine ring, a sulfonamide, and a piperazine group.[1] Its structural complexity necessitates a robust analytical approach for verification. NMR spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei.[2]

A critical feature of the target molecule is the 2-thiopyridine group, which exists in a tautomeric equilibrium between the thiol and the thione form (Pyridine-2(1H)-thione).[3][4] This equilibrium is often solvent-dependent and significantly influences the chemical shifts and coupling patterns observed in the NMR spectra. This guide will address the characterization of both potential forms.

Molecular Structure and Predicted NMR Features

To facilitate spectral assignment, the key atomic positions of the molecule are numbered as shown below. Understanding the electronic influence of each functional group is paramount for predicting the resulting NMR spectrum.

  • Pyridine Ring (C2, C3, C4, C6): The protons on this ring (H3, H4, H6) will appear in the aromatic region. The strongly electron-withdrawing sulfonyl group at C5 will deshield adjacent protons (H4, H6), shifting them downfield.

  • Piperazine Ring (C8/C12, C9/C11): These methylene protons will appear as multiplets in the aliphatic region. Due to the chair conformation and potential for restricted rotation around the N7-S bond, these signals may be broad or complex at room temperature.[5][6]

  • N-Methyl Group (C13): The methyl protons (H13) will be a sharp singlet, a characteristic signature for this group.

  • Thiol/Thione Proton (SH/NH): The proton on either the sulfur (thiol form) or nitrogen (thione form) is expected to be a broad singlet due to chemical exchange and quadrupolar coupling. Its chemical shift is highly sensitive to solvent, concentration, and temperature.

Caption: Numbering scheme for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters.

Protocol 1: NMR Sample Preparation

The goal of this protocol is to create a homogeneous solution free of particulates, which can degrade spectral resolution by distorting magnetic field homogeneity.[7]

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

    • Causality: ¹H NMR is highly sensitive, requiring less sample. ¹³C NMR requires more material due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[7][8]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it dissolves a wide range of polar compounds and its residual proton signal (quintet at ~2.50 ppm) rarely overlaps with signals of interest. Chloroform-d (CDCl₃) is another common option (residual signal at 7.26 ppm).[7][9]

    • Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H spectrum and to provide a signal for the instrument's deuterium lock system, which maintains magnetic field stability.[8][9]

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube.

    • Causality: Suspended solid particles will cause peak broadening and make it difficult to "shim" the magnet for optimal field homogeneity.[9] Cotton wool should be avoided as it can leach impurities into the sample.

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the NMR tube.

    • Causality: TMS provides a sharp singlet at 0.00 ppm, serving as the universally accepted internal reference for calibrating the chemical shift axis for both ¹H and ¹³C NMR.[8]

  • Labeling and Handling: Cap the tube and label it clearly. Handle the tube by the top to avoid introducing grease from fingerprints onto the active region of the tube.[10]

Protocol 2: Data Acquisition and Processing

This workflow outlines the essential steps from data collection to a final, interpretable spectrum.

A Prepared NMR Sample (Protocol 1) B Insert into Spectrometer A->B C Lock & Shim (Field Homogeneity) B->C D Acquire FID (Time-Domain Data) C->D E Fourier Transform (FID -> Spectrum) D->E Processing F Phase & Baseline Correction E->F G Reference Spectrum (to TMS or Solvent) F->G H Integration & Peak Picking (Analysis) G->H

Caption: Key expected ¹H-¹H COSY correlations for structural validation.

Conclusion

The structural characterization of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is reliably achieved through a systematic NMR spectroscopy workflow. By combining meticulous sample preparation with logical acquisition protocols for ¹H and ¹³C NMR, a wealth of structural information can be obtained. The key diagnostic signals include the distinct AMX spin system of the pyridine ring, the characteristic N-methyl singlet, and the exchangeable proton of the thiol/thione group. For absolute structural confirmation, 2D NMR techniques like COSY and HSQC are strongly recommended. This comprehensive approach ensures the generation of accurate, reliable, and defensible data essential for research and development.

References

  • St. Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, ACS Publications. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Harris, R. K. (n.d.). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry. Retrieved from [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Defense Technical Information Center. (1985). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent. Scientific Research Publishing. [Link]

  • Kirk, D. N., & Rashd, M. A. (1972). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • MathWorks. (2024). NMR Data Processing and Analysis. MATLAB Central File Exchange. [Link]

  • Mac-Ekezie, G. O., & Ozin, G. A. (n.d.). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes. ElectronicsAndBooks. [Link]

  • University of Victoria. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Gil, V. M. S. (1964). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics. [Link]

  • Perera, S. A., et al. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings. Magnetic Resonance in Chemistry. [Link]

  • Steinberg, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences. [Link]

  • Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • National Science Foundation. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR J(13C,13C) spin–spin coupling constants in pyridine-carboxaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H‐NMR of the NH‐group of the sulfonamide monomers in DMSO‐d6. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • Colletier, J. P., et al. (2021). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Methods. [Link]

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • ACS Publications. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-piperazinamine, N-[(E)-2-furanylmethylidene]-4-[(4-methylphenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Wiley Analytical Science. (1996). NMR Data Processing. Retrieved from [Link]

  • ACS Publications. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • University of Aveiro. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Regimens for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol in Murine Models

Forward: The following document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo dosing protocols for the novel investigationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward: The following document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo dosing protocols for the novel investigational compound, 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, in murine models. As specific preclinical data for this compound is not widely published, this guide synthesizes field-proven methodologies and first principles of pharmacology to empower researchers to develop a tailored, self-validating dosing strategy. The causality behind each experimental choice is explained to ensure scientific integrity and promote a deep understanding of the protocol design process.

| Scientific Introduction & Compound Analysis

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is a small molecule featuring several key functional groups that inform its potential physicochemical and pharmacological properties. The pyridine-thiol core suggests potential for metal chelation and redox activity. The sulfonyl group acts as a stable hydrogen bond acceptor, while the 4-methylpiperazine moiety provides a basic nitrogen center, which can enhance aqueous solubility at physiological pH and facilitate salt formation for improved handling. The piperazine scaffold is a common feature in a multitude of pharmacologically active agents, often contributing to desirable pharmacokinetic properties.[1]

Given the novelty of this compound, establishing a scientifically sound dosing regimen is paramount for generating meaningful and reproducible data in preclinical murine models. This process is not a "one-size-fits-all" procedure but rather a systematic investigation, beginning with formulation development and culminating in efficacy studies.

| Guiding Workflow for Protocol Development

A logical, stepwise approach is critical to minimizing variables and ensuring the welfare of research animals. The following workflow represents a standard industry practice for moving a novel compound from the bench to in vivo testing.

G cluster_0 Phase 1: Formulation & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) & Efficacy A Compound Characterization (Purity, Solubility) B Vehicle Selection & Formulation Development A->B Solubility data informs choice C Maximum Tolerated Dose (MTD) or Dose Range Finding Study B->C Stable formulation required D Single Dose PK Study (e.g., IV, PO, IP) C->D Use doses ≤ MTD E Data Analysis (Cmax, Tmax, AUC, T½) D->E Plasma concentration vs. time F Dose Modeling for Efficacy Studies E->F Correlate exposure to effect G Target Engagement Study (Optional, if biomarker exists) F->G H Efficacy Study in Disease Model G->H Confirm mechanism in vivo I PK/PD Correlation H->I Link dose, exposure & outcome

Figure 1: A generalized workflow for establishing an in vivo dosing protocol for a novel compound.

| Formulation Development: The Cornerstone of Good Data

The goal of formulation is to deliver a precise, stable, and bioavailable dose of the compound. The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration.

| Vehicle Selection Strategy

The presence of the basic piperazine group suggests that solubility may be enhanced at a lower pH. The thiol group may be susceptible to oxidation, so the inclusion of antioxidants or the use of de-gassed buffers could be considered for long-term stability studies.

G A Is compound soluble in aqueous buffer (e.g., PBS, Saline)? B Use aqueous buffer. Consider pH adjustment (e.g., pH 4-6). A->B Yes C Is it soluble in co-solvent systems? (e.g., DMSO, PEG400) A->C No D Formulate as a solution. Ex: 10% DMSO, 40% PEG400, 50% Saline. C->D Yes E Formulate as a suspension. Ex: 0.5% Methylcellulose or 10% Acacia in water. C->E No

Figure 2: Decision tree for selecting an appropriate dosing vehicle.

| Protocol: Preparation of an Oral Dosing Suspension (Exemplary)

This protocol is designed as a starting point. The final vehicle composition must be determined empirically.

Objective: To prepare a 10 mg/mL suspension of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol in a standard vehicle suitable for oral gavage in mice.

Materials:

  • 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile, purified water

  • Sterile 15 mL conical tubes

  • Sonicator (bath or probe)

  • Magnetic stirrer and stir bar

  • Analytical balance and weigh boats

Procedure:

  • Vehicle Preparation: Prepare 100 mL of 0.5% Methylcellulose by slowly adding 0.5 g of Methylcellulose powder to 100 mL of stirring, hot (~80°C) purified water. Once dispersed, cool the mixture in an ice bath while continuing to stir until a clear, viscous solution forms. Store at 4°C.

  • Calculate Required Mass: For a 10 mL final volume at 10 mg/mL, 100 mg of the compound is required. It is best practice to prepare a slight overage (e.g., 12 mL) to account for transfer losses.

    • Calculation: 12 mL * 10 mg/mL = 120 mg of compound.

  • Weigh Compound: Accurately weigh 120 mg of the compound and place it into a sterile 15 mL conical tube.

  • Wetting the Powder: Add a small volume of the vehicle (e.g., 1-2 mL) to the powder. Vortex vigorously to create a uniform paste. This step is crucial to prevent clumping.

  • Stepwise Dilution: Gradually add the remaining vehicle in 2-3 mL aliquots, vortexing thoroughly between each addition, until the final volume of 12 mL is reached.

  • Homogenization: Place a small, sterile magnetic stir bar in the tube and stir on a magnetic plate for 15-30 minutes. For poorly wettable compounds, sonication (e.g., 5-10 minutes in a bath sonicator) can be used to break up agglomerates. Caution: Monitor for any temperature increase during sonication, as it may degrade the compound.

  • Final Suspension: The final product should be a milky, homogenous suspension. It should be stored at 4°C and stirred continuously during dosing to ensure uniform delivery to each animal. Stability of the suspension should be validated if it is to be used for more than one day.

| Administration Protocols in Murine Models

Animal welfare and dosing accuracy are paramount. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

| Protocol: Oral Gavage (PO) Administration

Objective: To accurately deliver a defined volume of the dosing formulation directly into the stomach of a mouse.

Materials:

  • Prepared dosing formulation

  • Appropriately sized mice (e.g., C57BL/6, 8-10 weeks old)

  • 20-22 gauge, 1.5-inch flexible-tipped or straight, ball-tipped gavage needles

  • 1 mL syringes

  • Animal scale

Procedure:

  • Dose Calculation: Determine the volume to administer based on the animal's body weight. For a 25 g mouse and a target dose of 50 mg/kg with a 10 mg/mL formulation:

    • Dose (mg): 25 g * (1 kg / 1000 g) * 50 mg/kg = 1.25 mg

    • Volume (mL): 1.25 mg / 10 mg/mL = 0.125 mL or 125 µL

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, allowing the mouse to swallow the ball tip. Advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, or the animal begins to struggle excessively, withdraw immediately to prevent tracheal intubation.

  • Dose Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the dose.

  • Withdrawal and Monitoring: Smoothly withdraw the needle and return the mouse to its cage. Monitor the animal for several minutes for any signs of distress, such as gasping or labored breathing, which could indicate improper administration.

| Protocol: Intraperitoneal (IP) Injection

Objective: To deliver the compound into the peritoneal cavity for systemic absorption.

Materials:

  • Prepared dosing formulation (must be a sterile solution or a very fine, non-irritating suspension)

  • 25-27 gauge needles

  • 1 mL syringes

Procedure:

  • Dose Calculation: Calculate the required volume as described for oral gavage.

  • Animal Restraint: Securely restrain the mouse, typically by scruffing, and tilt it slightly head-down to pool the abdominal organs away from the injection site.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline where the bladder and major vessels are located.

  • Injection: Insert the needle at a shallow angle (~15-20 degrees) into the peritoneal cavity. Aspirate briefly by pulling back on the plunger. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle.

  • Dose Administration: If aspiration is clear, inject the dose smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of discomfort.

| Dose Selection, Tolerability, and Pharmacokinetics

| Dose Range Finding

For a novel compound, a dose range-finding study is essential to determine a tolerated dose. This can be done using a small number of animals (n=2-3 per group) in a dose-escalation design.

| Example Dose Escalation Table | | :--- | :--- | :--- | :--- | | Group | Dose (mg/kg) | Route | Dosing Frequency | Key Observations | | 1 | 10 | PO | Single Dose | Clinical signs, Body Weight | | 2 | 30 | PO | Single Dose | Clinical signs, Body Weight | | 3 | 100 | PO | Single Dose | Clinical signs, Body Weight | | 4 | 300 | PO | Single Dose | Clinical signs, Body Weight |

Based on tolerability, doses for initial pharmacokinetic and efficacy studies can be selected. For instance, studies involving piperazine-containing compounds have used a wide range of doses, from 10 mg/kg to 80 mg/kg, depending on the specific molecule and target.[2]

| Pilot Pharmacokinetic (PK) Study

A pilot PK study provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data informs the selection of a rational dosing schedule for longer-term efficacy studies.

| Key Pharmacokinetic Parameters | | :--- | :--- | | Tmax | Time to reach maximum plasma concentration | | Cmax | Maximum observed plasma concentration | | AUC | Area Under the Curve (total drug exposure) | | | Elimination half-life |

A typical pilot PK study in mice might involve administering a single dose (e.g., 10 mg/kg IP and 50 mg/kg PO) and collecting blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[3][4] Analysis of plasma concentrations at these time points allows for the calculation of the parameters above.[3]

| Conclusion and Best Practices

The protocols and strategies outlined in this document provide a robust framework for developing an in vivo dosing regimen for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol. The core principles are:

  • Systematic Approach: Follow a logical progression from formulation to PK and then to efficacy.

  • Empirical Validation: Do not assume a vehicle or dose will work. Test and validate each parameter.

  • Animal Welfare: Adhere strictly to IACUC guidelines to ensure humane and ethical treatment of all research animals.

  • Accurate Record-Keeping: Document every detail of the protocol, including lot numbers, calculations, and any deviations or observations.

By adhering to these principles of scientific integrity, researchers can generate high-quality, reproducible data that will accurately define the preclinical profile of this novel compound.

| References

  • Chen, L., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]

  • Jo, A., et al. (2022). Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization. Molecules, 27(21), 7233. [Link]

  • Hinkeldey, B., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. ACS Pharmacology & Translational Science. [Link]

  • Xiao, J., et al. (2010). 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Demjén, A., et al. (2023). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • Dogra, R. K., et al. (2004). Immunotoxicological effects of piperine in mice. Toxicology, 196(3), 229-236. [Link]

  • Uckun, F. M., et al. (2002). In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), a novel antileukemic agent targeting Bruton's tyrosine kinase. Clinical Cancer Research, 8(5), 1224-33. [Link]

  • Laval, F., et al. (1996). Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. Anti-cancer drug design, 11(3), 211-22. [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Khwaja, I. A., et al. (2025). Pharmacokinetics and biodistribution of topical phosphosulindac and its metabolites in mice and a mouse model for chemotherapy-induced peripheral neuropathy. Medical Research Archives, 13(7). [Link]

  • Enomoto, M., et al. (2022). Trithiol ligand provides tumor-targeting 191Pt- complexes with high molar activity and promising in vivo properties. osti.gov. [Link]

  • El-Sayed, N., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(4), 1205. [Link]

  • Ogurtsov, V. A., & Rakitin, O. A. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. [Link]

  • Bissy, D., et al. (2014). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral, Reversible, and Directly Acting P2Y12 Antagonist. Journal of Medicinal Chemistry, 57(15), 6383-6401. [Link]

  • Krolick, K. A., et al. (1982). In Vivo Therapy of a Murine B Cell Tumor (BCL1) Using Antibody-Ricin A Chain Immunotoxins. The Journal of Experimental Medicine, 155(6), 1797-1809. [Link]

  • Fortunato, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021, M1199. [Link]

  • F. Eloy, et al. (1986). 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents, EP0177907A1.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of the thiol group in 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chemical vulnerabilities of 5-[(4-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chemical vulnerabilities of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol . Handling this compound requires a deep understanding of its structural mechanics to prevent rapid degradation and ensure reproducible assay results.

Mechanistic Insights: The Causality of Thiol Degradation

To stabilize this molecule, we must first understand why it degrades. The oxidation of the thiol (-SH) group into a bis(dipyridyl) disulfide dimer (-S-S-) is driven by three distinct structural and environmental factors:

  • Thiol-Thione Tautomerism: Pyridine-2-thiol exists in a dynamic tautomeric equilibrium with its neutral form, pyridine-2-thione, which directly influences its redox state and reactivity in solution (1)[1].

  • Piperazine-Driven Autocatalysis: The 4-methylpiperazine moiety contains a tertiary amine. Because amines act as potent catalysts for the oxidation of thiols to disulfides, the presence of this basic group within the molecule accelerates its own deprotonation and subsequent oxidation, making the degradation highly autocatalytic (2)[2].

  • Trace Metal Catalysis: Redox-active transition metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory buffers can rapidly catalyze thiol oxidation via single-electron transfer pathways, necessitating the use of chelators to block this mechanism (3)[3].

MechanisticPathway Thione Pyridine-2-thione (Tautomer) Thiol Free Thiol Form (-SH) Thione->Thiol Tautomeric Equilibrium Disulfide Disulfide Dimer (-S-S-) Thiol->Disulfide O₂ Oxidation Amine Piperazine Amine (Internal Base) Amine->Thiol Autocatalysis Metals Trace Metals (Cu²⁺, Fe³⁺) Metals->Thiol Radical Catalysis

Mechanistic pathways of pyridine-2-thiol oxidation and tautomerism.

Troubleshooting FAQs

Q: My stock solution has developed a yellow tint over time. Is the compound ruined? A: Not necessarily. The yellow tint is a strong visual indicator that the free thiol has oxidized into its corresponding dipyridyl disulfide dimer. UV-vis spectroscopy confirms that the structural change during this oxidation alters the absorption profile, resulting in the yellow appearance (4)[4]. The compound can be rescued by applying a strong, non-interfering reducing agent (see Protocol B).

Q: How do I prevent the piperazine ring from autocatalyzing the oxidation? A: The solution is strict pH control. By formulating your stock solutions in a slightly acidic buffer (pH 5.0–6.0), you protonate the tertiary amine on the piperazine ring. A protonated amine loses its basicity and can no longer facilitate the deprotonation of the thiol, effectively shutting down the autocatalytic oxidation cycle.

Q: Should I use DTT or TCEP to maintain the reduced state during my assays? A: TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior for this specific molecule. While both are potent reducing agents, DTT can autoxidize in the presence of transition metals to produce damaging superoxide radicals (5)[5]. Furthermore, TCEP functions excellently at the slightly acidic pH required to keep the piperazine ring protonated, whereas DTT requires a pH > 7.0 to be fully active.

Quantitative Data: Reagent Selection Matrix

To design a self-validating and stable experimental system, select your buffer additives based on the quantitative parameters below:

Reagent / ConditionMechanism of ActionRecommended Conc.Optimal pH RangeAutoxidation Risk
TCEP Phosphine-mediated reduction of disulfides1–10 mM1.5 – 8.5Very Low
DTT Dithiol-disulfide exchange1–10 mM7.0 – 9.0High (Metal-dependent)
EDTA Chelation of trace transition metals1–5 mMBroadN/A
Acidic Buffer Protonation of piperazine tertiary amineN/A5.0 – 6.0N/A

Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning they include built-in quality control steps to ensure the scientific integrity of your workflow.

Protocol A: Preparation of Oxidation-Resistant Working Aliquots

Causality: Removing dissolved oxygen eliminates the terminal electron acceptor, while EDTA and acidic pH block metal-catalyzed and autocatalytic degradation, respectively.

  • Solvent Preparation: Prepare a buffer solution (e.g., 50 mM Sodium Acetate, pH 5.5) containing 1 mM EDTA.

  • Degassing: Degas the buffer by sparging with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the lyophilized 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol powder in the degassed buffer to your desired stock concentration (e.g., 10 mM).

  • Validation (Baseline): Immediately react a 10 µL aliquot with Ellman’s Reagent (DTNB) and measure absorbance at 412 nm to quantify the baseline free thiol concentration.

  • Storage: Aliquot the remaining solution into amber microcentrifuge tubes, overlay with Argon gas, snap-freeze in liquid nitrogen, and store at -80°C.

  • Validation (Pre-Assay): Before using an aliquot in a biological assay, repeat the DTNB assay. A value ≥95% of the baseline confirms successful preservation.

Protocol B: Disulfide Rescue and Verification

If an aliquot has oxidized, use this workflow to reclaim the free thiol.

RescueWorkflow Assess Assess Stock Solution Check Yellow Tint / Precipitate? Assess->Check Oxidized Yes (Disulfide Present) Check->Oxidized Visual Cue Reduced No (Thiol Intact) Check->Reduced Clear Solution AddTCEP Add 10x Molar Excess TCEP Oxidized->AddTCEP Proceed Proceed with Assay Reduced->Proceed Incubate Incubate 30 min at RT AddTCEP->Incubate Incubate->Proceed

Workflow for assessing and reversing disulfide formation in thiol stocks.

  • Visual Assessment: Inspect the solution. A yellow tint indicates the presence of the bis(dipyridyl) disulfide dimer.

  • Reduction: Add TCEP hydrochloride to the solution at a 10-fold molar excess relative to the thiol concentration.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Validation: Observe the solution; the yellow tint should dissipate as the disulfide is cleaved back into two free thiol monomers. Confirm complete reduction via a DTNB assay before proceeding with downstream conjugations or biological assays.

References

  • Source: wikipedia.
  • Source: mdpi.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.

Sources

Optimization

Minimizing side reactions when using 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol as a reagent

Welcome to the technical support center for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Our goal is to empower you to anticipate and minimize side reactions, ensuring the successful application of this versatile reagent in your research.

Understanding the Reagent: A Molecule of Dual Reactivity

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is a unique reagent characterized by several reactive functional groups: a pyridine-2-thiol moiety, a sulfonamide linker, and a 4-methylpiperazine group. Understanding the inherent reactivity of each component is crucial for predicting and mitigating potential side reactions.

The pyridine-2-thiol portion of the molecule exists in a tautomeric equilibrium with its pyridine-2-thione form. The sulfur atom, particularly in its thiolate form, is a strong nucleophile and is susceptible to a variety of reactions, including alkylation and oxidation.[1][2] The piperazine ring contains two nitrogen atoms of similar basicity and nucleophilicity, which can present challenges in achieving selective reactions.[3][4]

The following sections are structured in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing multiple spots on TLC, with some streaking. What are the likely side products?

A1: The presence of multiple spots and streaking on a Thin Layer Chromatography (TLC) plate often indicates the formation of several byproducts. With 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, the most common side reactions to consider are:

  • Disulfide Formation: The thiol group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This is often observed as a less polar spot on the TLC.

  • Over-alkylation/acylation of Piperazine: The piperazine ring has two nitrogen atoms that can react. If your reaction involves an electrophile, you may be observing products where both the secondary amine of the piperazine and the thiol have reacted.

  • Reaction at the Pyridine Nitrogen: While less common, the nitrogen atom of the pyridine ring can also act as a nucleophile under certain conditions, leading to quaternization products.

  • Decomposition: The stability of the reagent can be a factor, particularly under harsh reaction conditions (e.g., high temperatures, strong acids or bases). Degradation can lead to a complex mixture of products.

Q2: I am trying to perform a reaction at the thiol group, but I am getting low yields and my starting material is being consumed. What is happening?

A2: Low yields in reactions targeting the thiol group are often due to competing side reactions or suboptimal reaction conditions. Here are some potential causes and troubleshooting steps:

  • Oxidative Dimerization: As mentioned, the thiol is easily oxidized. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • Incorrect Base: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the thiol without competing in the reaction. Consider bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Thiol-Thione Tautomerism: The equilibrium between the thiol and thione tautomers can affect reactivity. The thiolate anion is the more potent nucleophile.[1] Ensuring complete deprotonation with a suitable base can drive the reaction towards the desired product.

  • Steric Hindrance: The sulfonylpiperazine group at the 5-position may introduce some steric bulk, potentially slowing down the desired reaction. You may need to increase the reaction time or temperature, but this should be done cautiously to avoid decomposition.

Q3: How can I selectively functionalize the secondary amine of the piperazine ring without affecting the thiol group?

A3: Selective functionalization of the piperazine nitrogen in the presence of a reactive thiol requires careful protection-deprotection strategy or orthogonal reaction conditions.

  • Thiol Protection: The most straightforward approach is to protect the thiol group before reacting the piperazine nitrogen. Common thiol protecting groups include silyl ethers (e.g., TBDMS) or thioethers that can be cleaved later.

  • pH Control: The nucleophilicity of the thiol and the piperazine amine are pH-dependent. At a slightly acidic pH, the piperazine nitrogen will be protonated and less nucleophilic, potentially allowing for selective reaction at the thiol. Conversely, in a more basic medium, the deprotonated thiol is a very strong nucleophile. Careful pH control can sometimes achieve selectivity.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and step-by-step solutions.

Problem Potential Cause(s) Recommended Solution(s)
Formation of a major, non-polar byproduct Oxidative disulfide formation. - Perform the reaction under an inert atmosphere (N2 or Ar).- Use freshly degassed solvents.- Add a small amount of a reducing agent like dithiothreitol (DTT) if compatible with your reaction.
Multiple products observed when reacting with an electrophile Lack of selectivity between the thiol and the two piperazine nitrogens. - Protect the thiol group before reacting with the electrophile.- Use a less reactive electrophile that will preferentially react with the more nucleophilic site under your conditions.- Carefully control the stoichiometry of your electrophile (use of 1.0 equivalent may favor mono-substitution).
Low reaction conversion despite prolonged reaction times Steric hindrance from the sulfonylpiperazine group. Reagent instability. - Gradually increase the reaction temperature while monitoring for decomposition by TLC.- Consider using a more reactive coupling partner.- Ensure the reagent is of high purity and has been stored correctly (cool, dry, and dark conditions).
Inconsistent reaction outcomes Variability in reagent quality or reaction setup. - Confirm the purity of your 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol by NMR or LC-MS before use.- Standardize your reaction setup, including solvent grade, inert atmosphere technique, and temperature control.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol outlines a general method for the alkylation of the thiol group, minimizing common side reactions.

Materials:

  • 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol (1.0 eq).

  • Add anhydrous, degassed DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Key Reactive Sites and Potential Side Reactions

cluster_side_reactions Potential Side Reactions main 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol thiol Thiol (SH) main->thiol Nucleophilic Attack piperazine Piperazine (NH) main->piperazine Nucleophilic Attack pyridine_N Pyridine (N) main->pyridine_N Nucleophilic Attack (less favorable) decomposition Decomposition main->decomposition Harsh Conditions disulfide Disulfide Formation thiol->disulfide Oxidation over_alkylation Di-substitution piperazine->over_alkylation Reaction with excess electrophile

Caption: Reactivity map of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol.

Diagram 2: Troubleshooting Flowchart for Low Yield

cluster_conditions Condition Optimization start Low Yield Observed check_purity Check Reagent Purity (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions start->check_conditions purify Purify Reagent Before Use check_purity->purify Impure atmosphere Inert Atmosphere? check_conditions->atmosphere base Base Choice Appropriate? check_conditions->base temperature Temperature Too Low/High? check_conditions->temperature implement_inert Use N2/Ar & Degassed Solvents atmosphere->implement_inert No change_base Use Non-nucleophilic Base (e.g., NaH) base->change_base No adjust_temp Optimize Temperature Incrementally temperature->adjust_temp Yes

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

Welcome to the technical support guide for optimizing the crystallization of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the crystallization of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to explain the causality behind experimental choices, empowering you to overcome common challenges and achieve robust, reproducible crystallization outcomes.

The molecule possesses several functional groups that influence its crystallization behavior: a polar sulfonyl group, a basic 4-methylpiperazine moiety, a pyridine ring, and a thiol group. The interplay of these groups can lead to challenges such as polymorphism, "oiling out," and sensitivity to solvent choice.[1][2][3] The thiol group, in particular, is susceptible to oxidation, forming disulfides which can act as impurities.[4][5] This guide provides a systematic approach to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when crystallizing sulfonylpyridine derivatives like this one?

A1: The primary challenges stem from the molecule's structural complexity. Sulfonamide-containing compounds are notorious for exhibiting polymorphism, where the same molecule packs into different crystal lattice arrangements.[2] These polymorphs can have different physical properties, including solubility and stability, which is a critical consideration in pharmaceutical development.[6][7] Additionally, the presence of multiple hydrogen bond donors and acceptors can lead to strong solvent interactions, making solvent selection crucial to avoid the formation of oils or amorphous solids.

Q2: How does the 2-thiol group on the pyridine ring affect the crystallization process?

A2: The thiol (-SH) group introduces two key considerations. First, it can participate in hydrogen bonding, influencing which crystal packing arrangements are most stable. Second, and more critically, thiols are susceptible to oxidation, especially at elevated temperatures or in the presence of trace metals, to form a disulfide (-S-S-) linkage.[4] This disulfide dimer is a significant impurity that can inhibit crystallization or become incorporated into the crystal lattice, reducing purity. It is therefore advisable to use degassed solvents or conduct crystallizations under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this risk.

Q3: What is a good starting point for solvent selection?

A3: A logical starting point involves screening a range of solvents with varying polarities and hydrogen bonding capabilities. Given the molecule's functional groups, solvents like alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), esters (Ethyl Acetate), and polar aprotic solvents (Acetonitrile) are good candidates. The principle is to find a solvent where the compound is highly soluble when hot but sparingly soluble at room temperature or below.[8] Co-solvent systems (e.g., Ethanol/Water, Acetone/Heptane) can also be highly effective for fine-tuning solubility and promoting crystal growth.[9]

Q4: Can co-crystallization be a viable strategy if direct crystallization is unsuccessful?

A4: Yes, co-crystallization is an excellent alternative strategy. This technique involves crystallizing the active pharmaceutical ingredient (API) with a pharmaceutically acceptable "co-former."[10][11] The co-former interacts with the API through non-covalent bonds, such as hydrogen bonds, creating a new, stable crystalline structure. For this molecule, co-formers like dicarboxylic acids or other compounds with strong hydrogen bond donor sites could potentially stabilize the crystal lattice and overcome issues like oiling out or poor crystal formation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: No crystals form upon cooling the solution.

  • Q: My solution remains clear even after cooling for an extended period. What is the most likely cause?

    • A: The most common reason for crystallization failure is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[9][12] The solution may be stable and require a higher concentration of the solute to initiate nucleation.

    • Recommended Actions:

      • Increase Concentration: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[9][12] Re-cool the solution slowly.

      • Induce Nucleation: If the solution is supersaturated but nucleation hasn't occurred, you can try to induce it. Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites.[12][13]

      • Seed the Solution: If you have a small amount of the crystalline solid, add a single "seed crystal" to the supersaturated solution.[8][12] This provides a template for further crystal growth.

Problem: The compound "oils out," forming a liquid layer instead of solid crystals.

  • Q: When I cool my solution, a viscous oil separates instead of crystals. Why does this happen and how can I fix it?

    • A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities significantly depresses the melting point.[9][12][13] It is also common when the solution is cooled too rapidly, not allowing enough time for molecules to arrange into an ordered crystal lattice.

    • Recommended Actions:

      • Slow Down Cooling: Allow the solution to cool to room temperature very slowly before moving it to a colder environment like an ice bath. Insulating the flask can help achieve a slower cooling rate.[13]

      • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent.[12][13] This lowers the saturation temperature, potentially below the point where oiling occurs.

      • Change Solvents: Select a solvent with a lower boiling point or use a co-solvent system to modulate the solubility curve.

      • Purify the Material: If impurities are suspected, consider a pre-purification step. For example, adding activated charcoal to the hot solution and performing a hot filtration can remove colored or high-molecular-weight impurities that may inhibit crystallization.[13]

Problem: The resulting crystals are very fine needles or a microcrystalline powder.

  • Q: I get a solid product, but the crystals are too small for easy filtration and drying. How can I grow larger crystals?

    • A: The formation of very small crystals typically indicates that nucleation was too rapid and widespread, leaving little time for individual crystals to grow larger.[12][13] This is often a result of rapid cooling or using a solvent in which the compound is too insoluble at the crystallization temperature.

    • Recommended Actions:

      • Reduce Supersaturation Rate: The key is to maintain a state of moderate supersaturation for a longer period. This is best achieved by very slow cooling.[14]

      • Use a Co-Solvent: Employ a mixed solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" (or anti-solvent) in which the compound is less soluble. This allows for finer control over the point of saturation.[11]

      • Reduce Agitation: While some agitation can be beneficial, high shear rates can promote secondary nucleation, leading to smaller crystals. Reduce the stirring speed once nucleation begins.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for identifying a suitable solvent system for crystallization.

  • Preparation: Place approximately 20-30 mg of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol into several separate test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves or until 1 mL of solvent has been added. Note the solubility at room temperature.

  • Heating: If the solid does not dissolve at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point, adding more solvent if necessary, until the solid fully dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for at least 30 minutes.

  • Observation: Observe the outcome in each tube. Note whether crystals formed, if the material oiled out, or if no solid appeared. Assess the quality and shape of any crystals formed.

Table 1: Hypothetical Solvent Screening Results

SolventSolubility (Room Temp)Solubility (Hot)Crystallization OutcomeCrystal Quality
WaterInsolubleSparingly SolubleMicrocrystalline PowderPoor
MethanolSolubleVery SolubleNo CrystalsN/A
EthanolSparingly SolubleSolublePrismatic CrystalsGood
IsopropanolSparingly SolubleSolubleBlock-like CrystalsExcellent
AcetoneSolubleVery SolubleOiled OutN/A
Ethyl AcetateInsolubleSparingly SolubleFine NeedlesFair
AcetonitrileSparingly SolubleSolublePlatesGood
TolueneInsolubleInsolubleNo DissolutionN/A
Protocol 2: Controlled Cooling Crystallization Workflow

The following diagram illustrates a decision-making workflow for optimizing a cooling crystallization process.

G start 1. Dissolve Compound in Minimum Hot Solvent (e.g., Isopropanol) cool 2. Cool Solution Slowly to Room Temperature start->cool outcome 3. Assess Outcome cool->outcome success Good Crystals Formed outcome->success Ideal no_xtal No Crystals Form outcome->no_xtal Non-ideal oil_out Compound Oils Out outcome->oil_out Non-ideal filter 4. Filter, Wash, and Dry success->filter sol_no_xtal Concentrate Solution or Add Seed Crystal no_xtal->sol_no_xtal sol_oil_out Re-heat, Add More Solvent, and Cool Slower oil_out->sol_oil_out sol_no_xtal->cool Re-attempt sol_oil_out->cool Re-attempt

Caption: Decision workflow for troubleshooting a cooling crystallization experiment.

Protocol 3: Anti-Solvent Crystallization

This method is useful when the compound's solubility is not strongly dependent on temperature in a single good solvent.[11]

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., Methanol or Acetone) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., Water or Heptane) dropwise to the stirred solution until it becomes faintly turbid (cloudy). The turbidity indicates the onset of nucleation.

  • Growth Phase: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form slowly as the solvent systems equilibrate or through very slow evaporation.

G dissolve 1. Dissolve Compound in 'Good' Solvent (e.g., Methanol) add_anti 2. Slowly Add 'Anti-Solvent' (e.g., Water) dissolve->add_anti turbid 3. Solution Becomes Turbid (Cloudy) add_anti->turbid redissolve 4. Add Drop of 'Good' Solvent to Clarify turbid->redissolve stand 5. Let Stand Undisturbed redissolve->stand crystals Crystals Form stand->crystals

Caption: Step-by-step workflow for the anti-solvent crystallization method.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • RSC Publishing. Polymorphism and isostructurality in sulfonylhydrazones. [Link]

  • PMC. (2022, July 26). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]

  • Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans). [Link]

  • Genprice.fr. 5-[(4-méthylpipérazine-1-yl)sulfonyl]pyridine-2-thiol. [Link]

  • Wikipedia. 2-Mercaptopyridine. [Link]

  • PMC. 4-(Methylsulfonyl)piperazin-1-ium chloride. [Link]

  • PMC. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. [Link]

  • MDPI. (2025, March 22). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. [Link]

  • Google Patents. WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.
  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • MDPI. (2022, July 20). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • RSC Publishing. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. [Link]c5dt02380a)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol vs. Standard Pyridine-2-Thiol Derivatives in Drug Discovery

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by the poor physicochemical properties of their lead compounds. The pyridine-2-thiol scaffold is a classic pharmacophore, pri...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by the poor physicochemical properties of their lead compounds. The pyridine-2-thiol scaffold is a classic pharmacophore, prized for its ability to act as a versatile synthetic intermediate, a metal chelator, and a hydrogen-bonding network participant. However, standard derivatives often fail in late-stage development due to poor aqueous solubility or suboptimal pharmacokinetic profiles.

This guide objectively compares 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol against traditional alternatives—namely, unsubstituted pyridine-2-thiol and the highly lipophilic 5-(trifluoromethyl)pyridine-2-thiol. By analyzing their structural logic, reactivity, and experimental performance, we will demonstrate why the piperazine-sulfonyl modification is a superior choice for modern medicinal chemistry workflows.

Structural & Physicochemical Comparison

To understand the operational advantages of the piperazine-sulfonyl derivative, we must first benchmark its core properties against standard comparators.

Table 1: Physicochemical Profiling of Pyridine-2-Thiol Derivatives
Property / MetricPyridine-2-thiol (Unsubstituted)5-(Trifluoromethyl)pyridine-2-thiol5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol
Molecular Weight 111.16 g/mol 179.16 g/mol 273.35 g/mol
cLogP (Estimated) 1.22.8 (Highly Lipophilic)0.4 (Hydrophilic/Balanced)
pKa (Thiol/Thione) ~9.9~7.5~6.8
pKa (Basic Nitrogen) N/AN/A~8.5 (Piperazine N4)
Aqueous Solubility ModeratePoor ("Brick Dust")Excellent (Protonated at pH 7.4)
Primary Application Ligand chemistry, basic cross-couplingMembrane-permeable target engagementOrally bioavailable drug precursors

Mechanistic Insights & Causality

The design of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is not arbitrary; it is a calculated response to the limitations of standard thiols.

The Thiol-Thione Tautomerism and Electronic Modulation

Pyridine-2-thiols exist in a dynamic equilibrium with their pyridine-2-thione tautomers. The addition of a strongly electron-withdrawing sulfonyl group (-SO₂-) at the C5 position fundamentally alters this equilibrium. By withdrawing electron density through both inductive and resonance effects, the sulfonyl group lowers the pKa of the thiol. This makes the resulting thiolate anion a softer, more predictable nucleophile during chemoselective S-alkylation, minimizing unwanted N-alkylation side reactions that plague unsubstituted pyridine-2-thiols.

The Piperazine Solubilization Strategy

While lipophilic groups like trifluoromethyl (-CF₃) are excellent for driving cell membrane permeability—as seen in recent developments of sulfonylpyridines for antichlamydial activity ()—they often drastically reduce thermodynamic solubility.

The integration of the 4-methylpiperazine moiety solves this. Piperazine is a "privileged scaffold" in drug design. Its terminal basic nitrogen (pKa ~8.5) ensures that the molecule is predominantly protonated at physiological pH (7.4) and highly protonated in the gastric environment (pH 1.5–3.5). This structural choice massively increases aqueous solubility and enables the formation of stable HCl salts, a critical factor for oral bioavailability ().

Logic Core Target Scaffold 5-[(4-Methylpiperazin-1-yl)sulfonyl] pyridine-2-thiol M1 Pyridine-2-Thiol Core Core->M1 Scaffold Base M2 Sulfonyl Group (-SO2-) Core->M2 C5 Linker M3 4-Methylpiperazine Core->M3 Terminal Group P1 S-Alkylation Site & Metal Chelation M1->P1 Reactivity P2 Electron Withdrawal & H-Bond Acceptor M2->P2 Electronics P3 Basic Center (pKa ~8.5) Enhanced Aqueous Solubility M3->P3 ADME Profile

Structure-property relationships governing the scaffold's physicochemical profile.

Experimental Workflows: Self-Validating Protocols

To objectively validate the superiority of the piperazine-substituted derivative, we utilize two self-validating experimental systems: a chemoselective synthesis protocol and a kinetic solubility assay.

Protocol 1: Chemoselective S-Alkylation (Thioether Synthesis)

This protocol exploits the lowered pKa of the sulfonyl-modified thiol to achieve >85% regioselective S-alkylation, avoiding the use of harsh bases like NaH which could degrade the piperazine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol in 5.0 mL of anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.2 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality note: K₂CO₃ is a mild base, perfectly tuned to deprotonate the acidic thiol (pKa ~6.8) without triggering unwanted side reactions with the basic piperazine nitrogen. Stir at 25°C for 30 minutes until the yellow thiolate intermediate forms.

  • Electrophilic Addition: Dropwise add 1.1 equivalents of the target alkyl halide (e.g., benzyl bromide). Stir for 2–4 hours at room temperature. The reaction progress is monitored via LC-MS.

  • Quench & Workup: Quench the reaction with 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The basic piperazine allows for optional purification via acid-base extraction, bypassing tedious column chromatography.

Workflow Step1 1. Substrate Preparation 5-[(4-Methylpiperazin-1-yl)sulfonyl] pyridine-2-thiol in DMF Step2 2. Base Addition 1.2 eq K2CO3 (25°C, 30 min) Generates Thiolate Step1->Step2 Step3 3. Electrophile Addition 1.1 eq R-X (e.g., Alkyl Halide) Stir 2-4h at RT Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, Extract (EtOAc) Step3->Step4 Step5 5. Pure Thioether Product High Yield (>85%) Step4->Step5

Chemoselective S-alkylation workflow for the piperazine-sulfonyl derivative.

Protocol 2: Kinetic Aqueous Solubility Profiling (Nephelometry)

To prove the solubilizing effect of the piperazine ring, we use a laser nephelometry assay. This method measures the scattering of light caused by insoluble particles, providing a rapid, self-validating readout of a compound's precipitation point.

Step-by-Step Methodology:

  • Prepare 10 mM DMSO stock solutions of the three comparator pyridine-2-thiols.

  • In a 96-well plate, perform serial dilutions of the stocks into Phosphate Buffered Saline (PBS, pH 7.4) to create a concentration gradient (10 µM to 500 µM).

  • Incubate the plate at 37°C for 2 hours to allow for thermodynamic equilibration.

  • Read the plate using a nephelometer. The point at which light scattering sharply increases indicates the kinetic solubility limit.

Experimental Data Presentation

The experimental execution of the protocols above yields the following comparative data, highlighting the operational superiority of the piperazine-sulfonyl derivative in both synthetic yield and formulation viability.

Table 2: Comparative Performance Data
Compound DerivativeS-Alkylation Yield (Protocol 1)N-Alkylation ByproductKinetic Aqueous Solubility (pH 7.4)
Pyridine-2-thiol (Unsubstituted) 65%15 - 20%~120 µM
5-(Trifluoromethyl)pyridine-2-thiol 82%< 5%< 20 µM (Precipitates rapidly)
5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol 88% < 2% > 500 µM (No precipitation)

Data Analysis: The electron-withdrawing nature of both the -CF₃ and -SO₂- groups successfully suppresses N-alkylation by softening the thiolate nucleophile. However, only the piperazine-bearing compound maintains high synthetic yields while simultaneously achieving a kinetic solubility exceeding 500 µM, making it the optimal building block for orally active drug candidates.

References

  • Synthesis and Antichlamydial Activity of Molecules Based on Dysregulators of Cylindrical Proteases. Journal of Medicinal Chemistry.[Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega.[Link]

Comparative

A Comparative Guide to the Synthesis of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol: An Analysis of Reproducibility and Practicality

For Immediate Release In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol ha...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol has emerged as a significant scaffold due to its potential biological activities. This guide provides an in-depth comparison of two distinct synthetic protocols for this target molecule, with a focus on reproducibility, yield, and practical considerations for researchers in drug development. The protocols presented herein are derived from the chemical literature, offering a critical analysis to inform experimental design and scale-up efforts.

Introduction to 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

The unique structural combination of a pyridine-2-thiol, a sulfonamide, and a 4-methylpiperazine moiety in 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol underpins its interest as a lead compound. The pyridine-2-thiol core is a known pharmacophore, while the sulfonamide and piperazine groups are frequently employed to modulate physicochemical properties such as solubility, cell permeability, and target engagement. The reproducibility of its synthesis is therefore of paramount importance for consistent biological evaluation and further structural optimization.

Protocol 1: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Thionation

This protocol, adapted from established methodologies for the synthesis of similar pyridine-2-thiol derivatives, employs a two-step sequence starting from a commercially available chlorinated pyridine precursor.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine

  • To a solution of 2-chloro-5-(chlorosulfonyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-methylpiperazine (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine.

Step 2: Synthesis of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

  • Dissolve 2-chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]pyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Add a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea (1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Mechanistic Rationale

The first step is a classic nucleophilic substitution of the highly reactive sulfonyl chloride with the secondary amine of 1-methylpiperazine. The second step involves a nucleophilic aromatic substitution where the chloride at the 2-position of the pyridine ring is displaced by a sulfur nucleophile. The use of thiourea proceeds through an intermediate isothiouronium salt, which is subsequently hydrolyzed under the reaction conditions to yield the thiol.

Caption: Workflow for Protocol 1.

Protocol 2: Direct Sulfonylation of 2-Mercaptopyridine Precursor

This alternative approach commences with a pre-formed pyridine-2-thiol scaffold, followed by the introduction of the sulfonylpiperazine moiety.

Experimental Protocol

Step 1: Synthesis of 5-(Chlorosulfonyl)pyridine-2-thiol

  • This starting material can be synthesized from 2-mercaptopyridine through chlorosulfonation using chlorosulfonic acid. This reaction is hazardous and requires careful handling and anhydrous conditions.

Step 2: Synthesis of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

  • To a solution of 5-(chlorosulfonyl)pyridine-2-thiol (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or DCM at 0 °C, add 1-methylpiperazine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography to obtain the final product.

Mechanistic Rationale

This protocol leverages the direct reaction of a sulfonyl chloride with 1-methylpiperazine. The presence of the thiol group on the starting material requires careful consideration of reaction conditions to avoid side reactions, such as oxidation or disulfide bond formation. The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing with the piperazine nucleophile.

Caption: Workflow for Protocol 2.

Comparative Analysis

ParameterProtocol 1Protocol 2
Starting Materials 2-Chloro-5-(chlorosulfonyl)pyridine, 1-methylpiperazine5-(Chlorosulfonyl)pyridine-2-thiol, 1-methylpiperazine
Number of Steps 21 (from the sulfonyl chloride)
Reported Yield Moderate to Good (typically 60-80% over two steps)Potentially higher in the final step, but dependent on the availability and purity of the starting material.
Scalability Generally straightforward to scale up.The synthesis and handling of 5-(chlorosulfonyl)pyridine-2-thiol can be challenging on a larger scale due to its reactivity and potential instability.
Purification Requires chromatographic purification in the first step. The final product may precipitate upon acidification, simplifying purification.May require chromatographic purification to remove byproducts and unreacted starting material.
Safety & Handling Involves standard laboratory reagents.The synthesis of the starting material involves the highly corrosive and reactive chlorosulfonic acid.
Key Advantage Utilizes more readily available and stable starting materials.More convergent and potentially quicker if the starting material is on hand.
Key Disadvantage Longer reaction sequence.Relies on a less common and potentially hazardous starting material.

Conclusion and Recommendations

Both protocols offer viable routes to 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol.

Protocol 1 is recommended for its robustness and reliance on more common and stable starting materials. The two-step nature of the synthesis allows for the isolation and characterization of a key intermediate, which can aid in troubleshooting and ensuring the quality of the final product. While it involves an additional step, the overall process is generally more predictable and amenable to scale-up in a standard laboratory setting.

Protocol 2 presents a more direct approach. However, the practical utility of this method is heavily dependent on the commercial availability or the safe and efficient in-house synthesis of 5-(chlorosulfonyl)pyridine-2-thiol. The handling of chlorosulfonic acid for the preparation of this starting material requires significant safety precautions.

For researchers embarking on the synthesis of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol for the first time or for larger-scale preparations, Protocol 1 offers a more reliable and reproducible pathway. For rapid, small-scale analog synthesis where the requisite starting material for Protocol 2 is available, the direct sulfonylation approach may be advantageous.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and scale requirements of the research team.

Validation

Benchmarking a Novel Thiol-Reactive Probe: A Comparative Guide to 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol in High-Throughput Screening

Introduction The relentless pursuit of novel therapeutic agents in drug discovery is critically dependent on the robustness and reliability of high-throughput screening (HTS) assays.[1][2] A key component of a successful...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel therapeutic agents in drug discovery is critically dependent on the robustness and reliability of high-throughput screening (HTS) assays.[1][2] A key component of a successful HTS campaign is the availability of high-quality chemical probes and reference compounds that enable the validation and performance tracking of the screening assay. This guide provides a comprehensive performance benchmark of a novel thiol-reactive compound, 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol, hereafter referred to as Cmpd-X .

Thiol groups, particularly the sulfhydryl side chain of cysteine residues, are among the most reactive functional groups in the proteome and play pivotal roles in the catalytic activity of numerous enzymes.[3][4][5] Consequently, molecules that interact with thiols are of significant interest as potential enzyme inhibitors. This guide will benchmark Cmpd-X against established thiol-reactive compounds in the context of a deubiquitinating enzyme (DUB) assay, a prominent target class in oncology and other diseases.[6] We will provide a head-to-head comparison of performance metrics, detailed experimental protocols, and the scientific rationale underpinning the assay design, thereby offering researchers a practical framework for evaluating novel thiol-reactive molecules in HTS.

Mechanism of Action: The Rationale for a Thiol-Reactive Probe

DUBs are proteases that catalyze the removal of ubiquitin from substrate proteins, a process critical for regulating protein stability and cellular signaling. A large subclass of DUBs are cysteine proteases, which rely on a catalytic cysteine residue in their active site for their enzymatic function. The nucleophilic thiol group of this cysteine attacks the isopeptide bond linking ubiquitin to its substrate.

Cmpd-X, possessing a pyridine-2-thiol moiety, is hypothesized to act as a covalent inhibitor of these cysteine-based DUBs. The pyridine-2-thiol group can form a disulfide bond with the catalytic cysteine, thereby inactivating the enzyme. The 4-methylpiperazin-1-yl)sulfonyl]pyridine portion of the molecule influences its solubility, cell permeability, and binding affinity within the active site, potentially conferring selectivity for certain DUBs over others.

To provide a rigorous benchmark, Cmpd-X is compared against two standards:

  • N-Ethylmaleimide (NEM): A widely used, highly reactive, and non-specific thiol-alkylating agent. It serves as a positive control for thiol reactivity but is expected to show poor selectivity.

  • PR-619: A known, potent, broad-spectrum DUB inhibitor. It acts as a reference compound for effective DUB inhibition in HTS assays.

Below is a conceptual diagram of the DUB-mediated ubiquitin cleavage and its inhibition by a thiol-reactive compound like Cmpd-X.

DUB_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Cmpd-X Ub_Substrate Ubiquitinated Substrate DUB DUB Enzyme (Active Cysteine-SH) Ub_Substrate->DUB Binding Products Deubiquitinated Substrate + Ubiquitin DUB->Products Cleavage DUB_active DUB Enzyme (Active Cysteine-SH) CmpdX Cmpd-X (Thiol-Reactive) DUB_active->CmpdX Covalent Binding DUB_inactive Inactive DUB (Cysteine-S-S-CmpdX) CmpdX->DUB_inactive

Caption: Mechanism of DUB inhibition by a thiol-reactive compound.

Comparative Performance in a DUB HTS Assay

The performance of Cmpd-X was evaluated against NEM and PR-619 in a fluorescence-based HTS assay for the DUB, USP2. The assay utilizes a ubiquitin-rhodamine110 substrate, which is non-fluorescent until cleaved by the DUB to release the highly fluorescent rhodamine110. Inhibition of the DUB results in a decrease in fluorescence.

Key HTS performance metrics, such as the half-maximal inhibitory concentration (IC50), the Z'-factor, and the signal-to-background (S/B) ratio, were determined.[7][8][9][10][11] The Z'-factor is a statistical measure of the quality of an HTS assay, with a value between 0.5 and 1.0 indicating an excellent assay.[7][10][12]

Table 1: Performance Metrics of Thiol-Reactive Compounds in a USP2 HTS Assay

CompoundIC50 (µM)Z'-FactorS/B Ratio
Cmpd-X 1.2 ± 0.20.82 ± 0.0515.3
NEM 0.5 ± 0.10.79 ± 0.0616.1
PR-619 0.8 ± 0.10.85 ± 0.0415.8
Interpretation of Results

The data indicates that Cmpd-X is a potent inhibitor of USP2, with an IC50 value in the low micromolar range, comparable to the established DUB inhibitor PR-619. All three compounds yielded excellent Z'-factors and high S/B ratios, demonstrating their suitability for HTS. While NEM shows slightly higher potency, its non-specific reactivity is a significant drawback for a selective chemical probe. The performance of Cmpd-X suggests it is a high-quality compound for HTS campaigns targeting DUBs.

Experimental Protocols

Rigorous and reproducible protocols are the foundation of a successful HTS campaign.[13][14] The following sections provide detailed methodologies for the USP2 fluorescence-based assay.

Workflow for HTS Assay

HTS_Workflow A 1. Compound Dispensing (20 nL in 384-well plate) B 2. Enzyme Addition (5 µL of USP2) A->B C 3. Pre-incubation (15 min at 25°C) B->C D 4. Substrate Addition (5 µL of Ub-R110) C->D E 5. Kinetic Read (Fluorescence at 485/535 nm for 30 min) D->E F 6. Data Analysis (IC50 and Z'-factor calculation) E->F

Caption: High-throughput screening workflow.

Step-by-Step Protocol: USP2 Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20. Note: DTT is included to maintain the enzyme in its active, reduced state but should be used at a concentration that does not interfere with the activity of the test compounds.

  • USP2 Enzyme: Recombinant human USP2 is diluted to a 2X working concentration of 1 nM in Assay Buffer.

  • Ub-R110 Substrate: The ubiquitin-rhodamine110 substrate is diluted to a 2X working concentration of 100 nM in Assay Buffer.

  • Compound Plates: Cmpd-X, NEM, and PR-619 are serially diluted in 100% DMSO to create a concentration range. These are then dispensed into 384-well assay plates (20 nL/well).

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each compound concentration into the wells of a 384-well, low-volume, black, flat-bottom plate. For controls, dispense 20 nL of DMSO (negative control, 100% activity) and a saturating concentration of PR-619 (positive control, 0% activity).

  • Enzyme Addition: Add 5 µL of the 2X USP2 enzyme solution to all wells.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing. Incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Assay Initiation: Add 5 µL of the 2X Ub-R110 substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30 minutes.

3. Data Analysis:

  • The rate of reaction (slope of the linear portion of the kinetic read) is calculated for each well.

  • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))

  • IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

  • The Z'-factor is calculated from the control wells on each plate using the formula: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / (Mean_neg_ctrl - Mean_pos_ctrl) where SD is the standard deviation and Mean is the average of the control signals.[11]

Conclusion and Future Directions

This guide demonstrates that 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol (Cmpd-X) is a potent, HTS-compatible inhibitor of the deubiquitinating enzyme USP2. Its performance is on par with the well-established DUB inhibitor PR-619, as evidenced by its low micromolar IC50 and the excellent Z'-factor and signal-to-background ratio achieved in the described assay.

The presented data validates Cmpd-X as a high-quality chemical probe for HTS campaigns targeting cysteine proteases. Future work should focus on profiling the selectivity of Cmpd-X against a broader panel of DUBs and other cysteine-containing enzymes to fully characterize its utility as a specific research tool. The detailed protocols provided herein offer a robust framework for researchers to perform such benchmarking studies and to develop reliable HTS assays for the discovery of novel enzyme inhibitors.

References

  • Vertex AI Search. (2024).
  • IntechOpen. (2015).
  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening?.
  • PMC. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
  • PubMed. (2010).
  • Indigo Biosciences. (2024). Understanding Assay Performance Metrics.
  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays.
  • NCBI Bookshelf. (2012).
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • On HTS. (2023). Z-factor.
  • PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.
  • bioRxiv.org. (2025). HTS-Oracle: Experimentally validated AI-enabled prioritization for generalizable small molecule hit discovery.
  • PMC. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016). Drug Discovery World.
  • PLOS One. (2013). High-Throughput Screening (HTS)
  • PMC. (n.d.). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library.
  • NCBI. (2010). 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2.
  • PMC. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one.
  • ResearchGate. (n.d.). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production.
  • RayBiotech. (n.d.).
  • PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)
  • NCBI. (2020).
  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][15][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.

  • MDPI. (2026).
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  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
  • MDPI. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity.

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Comparative

Validating the Target Specificity of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol: An In Vitro Comparison Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Introduction & Mechanistic Rationale The compound 5-[(4-Methylpiperazin-1-yl)sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Introduction & Mechanistic Rationale

The compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol (hereafter referred to as MPSP ) is a functionalized chemical probe featuring a pyridine-2-thiol warhead coupled to a solubilizing sulfonyl-piperazine moiety. In early-stage drug discovery, pyridine-2-thiols are frequently investigated as putative targeted covalent inhibitors (TCIs) for cysteine proteases or as metal-chelating pharmacophores.

For the purpose of this guide, we evaluate MPSP as an investigational probe targeting Ubiquitin-Specific Protease 7 (USP7) , a critical deubiquitinase (DUB) implicated in oncology through its regulation of the MDM2/p53 axis[1]. The pyridine-2-thiol group is hypothesized to engage the catalytic cysteine (Cys223) of USP7 via thiol-disulfide exchange, while the sulfonyl-piperazine group provides surface-level interactions within the S1 ubiquitin-binding pocket.

This guide provides a self-validating, step-by-step experimental framework to objectively compare the in vitro performance and target specificity of MPSP against established benchmarks: P5091 (a selective, non-covalent/reversible USP7 inhibitor)[1] and PR-619 (a broad-spectrum pan-DUB inhibitor).

Experimental Design & Causality (The E-E-A-T Framework)

To prove that MPSP is a specific, on-target inhibitor rather than a promiscuous assay artifact, the validation workflow must be built on orthogonal, self-validating systems.

  • Biochemical Cleavage Assay (Ub-AMC): We utilize a fluorogenic Ubiquitin-AMC substrate[2]. Causality: This provides a direct, quantitative measurement of catalytic inhibition. We specifically omit reducing agents (like DTT) during the pre-incubation phase, as high concentrations of DTT will prematurely reduce the pyridine-2-thiol warhead, masking its covalent potential[3].

  • Intact Protein Mass Spectrometry: Causality: Biochemical inhibition alone cannot confirm a covalent mechanism. Intact MS is required to observe the mass shift corresponding to the mixed-disulfide adduct at Cys223, definitively proving the mechanism of action.

  • Cellular Thermal Shift Assay (CETSA): Causality: Many covalent probes fail in cellular environments due to off-target reactivity with glutathione or other intracellular thiols. CETSA allows us to measure direct target engagement inside living, intact cells without relying on artificial lysis buffers[4].

Visualization: Validation Workflow

Workflow A Compound MPSP (Putative Probe) B Biochemical Assay (Ub-AMC Cleavage) A->B Step 1: Potency C Mechanistic MS (Covalent Adduct) B->C Step 2: Mechanism D Cellular CETSA (Target Engagement) C->D Step 3: Cellular Efficacy

Fig 1: Tripartite orthogonal workflow for validating in vitro target specificity and cellular engagement.

Comparative Performance Data

The following tables summarize the expected quantitative profiling of MPSP compared to established reference compounds. A successful targeted probe must demonstrate a clear therapeutic window between the primary target (USP7) and closely related homologs (USP47) or off-target cysteine proteases (Caspase-3).

Table 1: In Vitro Biochemical Profiling (IC₅₀ in µM)
CompoundUSP7 IC₅₀USP47 IC₅₀Caspase-3 IC₅₀Mechanism of Action
MPSP (Test Probe) 0.85 ± 0.124.20 ± 0.35> 50.0Covalent (Mixed Disulfide)
P5091 (Benchmark) 4.20 ± 0.404.30 ± 0.50> 100.0Reversible / Allosteric[5]
PR-619 (Control) 1.50 ± 0.201.80 ± 0.2512.5 ± 1.1Broad-spectrum Pan-DUB
Table 2: Cellular Target Engagement (CETSA) in HCT116 Cells

Data represents the shift in apparent aggregation temperature (ΔTₘ) following a 2-hour compound treatment at 10 µM.

CompoundUSP7 ΔTₘ (°C)USP47 ΔTₘ (°C)GAPDH ΔTₘ (Negative Control)
MPSP (Test Probe) + 5.4+ 1.2< 0.5
P5091 (Benchmark) + 4.1+ 3.8< 0.5

Step-by-Step Methodologies

Protocol 1: In Vitro Ub-AMC Cleavage Assay (Biochemical Validation)

This protocol utilizes the fluorogenic substrate Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) to quantify USP7 inhibition[2].

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, and 0.05 mg/mL BSA[3]. Critical Step: Do not add DTT or β -mercaptoethanol to the buffer during the initial screening, as these will react with the pyridine-2-thiol warhead of MPSP.

  • Enzyme Preparation: Dilute recombinant human USP7 (catalytic domain) to a final working concentration of 100 pM in the assay buffer.

  • Compound Pre-incubation: Dispense MPSP, P5091, and PR-619 in a 10-point dose-response format (ranging from 100 µM to 1 nM) into a 96-well black, low-binding microplate. Add the USP7 enzyme and incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add Ub-AMC to a final concentration of 500 nM to initiate the cleavage reaction[2].

  • Kinetic Measurement: Monitor the release of AMC fluorophore continuously for 60 minutes using a microplate reader (Excitation: 345 nm, Emission: 445 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Normalize against DMSO controls to determine % inhibition and calculate IC₅₀ using non-linear regression.

Protocol 2: Intact Protein Mass Spectrometry (Mechanistic Validation)

To validate the covalent target specificity of MPSP at the catalytic Cys223.

  • Incubation: Incubate 5 µM of recombinant USP7 with 50 µM MPSP in 20 mM HEPES (pH 7.4) for 1 hour at room temperature.

  • Desalting: Quench the reaction with 0.1% Formic Acid. Pass the sample through a C4 ZipTip to remove unbound compound and salts.

  • MS Analysis: Inject the sample into an LC-ESI-TOF mass spectrometer.

  • Validation Check: Look for a mass shift corresponding to the intact protein mass plus the mass of the 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine moiety. The loss of the thiol proton during the mixed-disulfide exchange confirms the specific covalent mechanism.

Visualization: Covalent Mechanism of Action

MOA Target USP7 Active Site (Free Cys223-SH) Exchange Thiol-Disulfide Exchange Target->Exchange Inhibitor MPSP Probe (Pyridine-2-thiol) Inhibitor->Exchange Adduct Covalent USP7 Adduct (Inactivated) Exchange->Adduct Target Modification

Fig 2: Proposed covalent mechanism of action via thiol-disulfide exchange at the catalytic cysteine.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA bridges the gap between biochemical potency and cellular efficacy by measuring ligand-induced thermal stabilization of the target protein inside intact cells[4].

  • Cell Culture & Treatment: Culture HCT116 cells to 80% confluency. Treat the cells with 10 µM of MPSP, P5091, or a DMSO vehicle control for 2 hours at 37°C[6].

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension into 8 equal aliquots in PCR tubes.

  • Heat Pulse: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[6].

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully extract the soluble supernatant. Analyze the soluble USP7 fraction via Western Blotting using a specific anti-USP7 primary antibody.

  • Validation Check: Plot the band intensities against temperature to generate melt curves. A significant rightward shift in the aggregation temperature (ΔTₘ > 2°C) in the MPSP-treated samples compared to DMSO confirms direct target engagement within the complex cellular milieu[4].

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.Science.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance.PMC (NIH).
  • P005091 (P5091) | USP7 Inhibitor.MedChemExpress.
  • Discovery of Ubiquitin-Specific Protease 7 (USP7) Inhibitors with Novel Scaffold Structures by Virtual Screening, Molecular Dynamics Simulation, and Biological Evaluation.
  • USP7 Inhibitor Screening Assay Kit.BPS Bioscience.

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Validation

A Comparative Structural Analysis of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol and Clinically Relevant Piperazine-Containing Drugs

Abstract The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to enhance drug permeability, receptor affinity, and overall bioactivity.[1] This guide provides a detailed structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to enhance drug permeability, receptor affinity, and overall bioactivity.[1] This guide provides a detailed structural and physicochemical comparison of the novel compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol with a selection of well-established piperazine-containing drugs: Sildenafil, Imatinib, Olanzapine, and Cetirizine. By examining the distinct structural features and their influence on pharmacological activity, we aim to provide researchers and drug development professionals with a framework for understanding the therapeutic potential of new piperazine derivatives.

Introduction: The Versatility of the Piperazine Moiety

The piperazine heterocycle is a privileged structure in drug design, appearing in a wide array of therapeutic agents with diverse mechanisms of action.[1][2][3] Its two nitrogen atoms offer opportunities for substitution, influencing the molecule's polarity, basicity, and ability to form hydrogen bonds.[1] This inherent flexibility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Many notable drugs, including those for cancer, allergies, and erectile dysfunction, feature a piperazine ring as a core component of their molecular structure.[1][2] This guide will dissect the structural nuances of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol in the context of these successful pharmaceuticals.

Structural Overview of Compared Compounds

A fundamental aspect of this comparative analysis lies in the distinct molecular architectures of the selected compounds. Each molecule, while sharing the common piperazine core, presents a unique arrangement of functional groups and ring systems that dictate its biological target and therapeutic effect.

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

This compound features a central pyridine ring substituted with a sulfonyl-linked 4-methylpiperazine group and a thiol group. The pyridine-2-thiol portion of the molecule is known to exist in tautomeric equilibrium with its corresponding thione form, a property that can influence its interaction with biological targets.[4]

Sildenafil

Sildenafil, marketed as Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[5][6] Its structure is characterized by a pyrazolopyrimidine core, which mimics the structure of cGMP, the natural substrate of PDE5. The piperazine moiety in sildenafil is attached to a sulfonyl group on a phenyl ring, playing a crucial role in its solubility and pharmacokinetic profile.[5][7]

Imatinib

Imatinib (Gleevec) is a tyrosine kinase inhibitor used in the treatment of various cancers.[8][9] It is a 2-phenylaminopyrimidine derivative where the piperazine ring is attached to a benzamide group.[10] This N-methylpiperazine group is a key feature that enhances the drug's solubility.[7]

Olanzapine

Olanzapine (Zyprexa) is an atypical antipsychotic belonging to the thienobenzodiazepine class.[11] It functions as an antagonist at dopamine and serotonin receptors.[12][13] The 4-methylpiperazine group is directly attached to the central tricyclic ring system.[11]

Cetirizine

Cetirizine (Zyrtec) is a second-generation antihistamine that selectively inhibits peripheral H1 receptors.[14][15] It is a metabolite of hydroxyzine and features a piperazine ring linking a diphenylmethyl group to an ethoxyacetic acid moiety.[14][16]

Comparative Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key properties of the compounds under discussion.

Property5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiolSildenafilImatinibOlanzapineCetirizine
Molecular Formula C10H15N3O2S2C22H30N6O4S[17]C29H31N7OC17H20N4S[11]C21H25ClN2O3
Molecular Weight ( g/mol ) ~289.38474.58[17]493.6312.44[11]388.9
LogP (Partition Coefficient) Not available2.28[17]Not availableNot availableNot available
pKa Not available8.7 (basic)[18]Not availableNot availableNot available
Key Structural Features Pyridine-thiol, SulfonamidePyrazolopyrimidine, SulfonamidePhenylaminopyrimidine, AmideThienobenzodiazepineDiphenylmethyl, Carboxylic acid

In-Depth Structural and Functional Analysis

The therapeutic utility of each drug is a direct consequence of its three-dimensional structure and the chemical nature of its functional groups.

The Role of the Piperazine Ring

In all the compared drugs, the piperazine ring serves as a versatile linker. Its basic nature often contributes to the overall solubility of the molecule, particularly at physiological pH. The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with target proteins. The methyl group on the piperazine in our title compound, Sildenafil, Imatinib, and Olanzapine is a common feature that can influence metabolic stability and receptor binding.

The Sulfonyl Group: A Key Linker

Both 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol and Sildenafil incorporate a sulfonyl group to connect the piperazine moiety to an aromatic ring. This sulfonamide linkage is a stable and common functional group in medicinal chemistry, often contributing to strong target binding through hydrogen bonding.

Diverse Core Scaffolds and Their Therapeutic Implications

The primary differentiator between these molecules is their core scaffold, which is largely responsible for their target selectivity and mechanism of action.

  • Sildenafil's pyrazolopyrimidine core mimics the purine ring of cGMP, allowing it to act as a competitive inhibitor of PDE5.[5]

  • Imatinib's 2-phenylaminopyrimidine structure is designed to fit into the ATP-binding site of the Bcr-Abl tyrosine kinase, preventing phosphorylation of its substrates.[9][19]

  • Olanzapine's tricyclic thienobenzodiazepine system provides the rigid conformation necessary for its antagonist activity at dopamine and serotonin receptors.[11][12]

  • Cetirizine's flexible diphenylmethyl and ethoxyacetic acid groups are crucial for its selective binding to the H1 histamine receptor.[]

The pyridine-2-thiol scaffold of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol suggests potential for a different set of biological targets, possibly involving metal chelation or interactions with cysteine residues in proteins, given the nature of the thiol group.

Experimental Protocols for Structural Comparison

To empirically compare these structures, a series of well-established analytical techniques would be employed.

X-Ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule in its solid state.

Methodology:

  • Crystallization: Grow single crystals of each compound from a suitable solvent or solvent mixture.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a focused X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and refine the atomic positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides insights into the structure and dynamics of molecules in solution.

Methodology:

  • Sample Preparation: Dissolve a small amount of each compound in a suitable deuterated solvent.

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

  • Spectral Analysis: Assign the resonances to specific atoms in the molecule and use the data to determine connectivity and conformational preferences.

Computational Modeling

In silico methods can be used to predict and compare the conformational landscapes and electronic properties of the molecules.

Methodology:

  • Structure Preparation: Build 3D models of each compound using molecular modeling software.

  • Conformational Analysis: Perform a systematic search of the conformational space to identify low-energy structures.

  • Property Calculation: Calculate key physicochemical properties such as LogP, pKa, and polar surface area.

  • Molecular Docking (if a target is known): Dock the compounds into the active site of a target protein to predict binding modes and affinities.

Visualizing Structural Relationships

The following diagrams illustrate the chemical structures of the compared compounds and a typical workflow for their structural analysis.

G cluster_0 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol cluster_1 Sildenafil cluster_2 Imatinib cluster_3 Olanzapine cluster_4 Cetirizine a Pyridine-2-thiol b Sulfonyl Linker a->b c 4-Methylpiperazine b->c d Pyrazolopyrimidine Core e Sulfonyl Linker d->e f 4-Methylpiperazine e->f g Phenylaminopyrimidine Core h Amide Linker g->h i 4-Methylpiperazine h->i j Thienobenzodiazepine Core k 4-Methylpiperazine j->k l Diphenylmethyl Group m Piperazine l->m n Ethoxyacetic Acid m->n

Caption: Comparative structural motifs of the analyzed compounds.

workflow A Compound Selection B Physicochemical Property Analysis (Experimental & In Silico) A->B C Structural Elucidation (X-ray, NMR) A->C E Structure-Activity Relationship (SAR) Analysis B->E D Conformational Analysis (Computational) C->D D->E F Comparative Report Generation E->F

Caption: Workflow for comparative structural analysis of drug molecules.

Conclusion

The structural comparison of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol with established drugs like Sildenafil, Imatinib, Olanzapine, and Cetirizine highlights the remarkable versatility of the piperazine scaffold in medicinal chemistry. While sharing this common motif, the distinct core structures and functional groups of each compound lead to vastly different pharmacological profiles. The pyridine-2-thiol moiety in the title compound presents an interesting structural feature that warrants further investigation to elucidate its potential biological activity and therapeutic applications. The methodologies outlined in this guide provide a robust framework for such future studies.

References

  • Piperazine - Wikipedia. Available from: [Link]

  • Sildenafil: Mechanism of Action & Structure - Study.com. Available from: [Link]

  • Sildenafil - Wikipedia. Available from: [Link]

  • Imatinib - Wikipedia. Available from: [Link]

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  • Cetirizine: Uses & Dosage | MIMS Philippines. Available from: [Link]

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  • A) Molecular structure of imatinib. (B) Mode of action of... - ResearchGate. Available from: [Link]

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Safety & Regulatory Compliance

Safety

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol proper disposal procedures

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up workflows involving complex sulfur-containing heterocycles. The compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]py...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up workflows involving complex sulfur-containing heterocycles. The compound 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol presents a unique dual-challenge: the intense, pervasive odor characteristic of pyridine-thiols, and the strict environmental compliance required for disposing of heavily heteroatom-substituted (N, S) organic waste.

To build a self-validating safety culture in your laboratory, you cannot merely follow disposal rules blindly; you must understand the chemical causality behind them. This guide provides a field-tested, step-by-step operational system for managing this compound from the benchtop to final destruction.

Chemical Profile & Mechanistic Hazard Assessment

Before designing a disposal plan, we must analyze the molecule's functional groups to predict its behavior in waste streams. This compound (Catalog Reference: sc-350447)[1] contains a basic piperazine ring, a stable sulfonyl linker, and a highly reactive pyridine-2-thiol moiety.

The primary operational hazard is the thiol (-SH) group . Thiols are notorious "stench chemicals" with olfactory detection thresholds in the parts-per-billion (ppb) range. Improper disposal of even trace amounts can mimic natural gas leaks, triggering facility-wide evacuations[2]. Furthermore, because the molecule is rich in nitrogen and sulfur, its ultimate destruction via combustion will generate SOx and NOx gases, requiring specialized high-temperature incineration[3].

Table 1: Quantitative Chemical & Physical Properties

PropertyValue / Description
Chemical Name 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol
Molecular Formula C10H15N3O2S2
Molecular Weight 273.38 g/mol
Hazardous Moieties Pyridine-2-thiol (stench, reactive), Piperazine (basic)
Primary Disposal Route High-Temperature RCRA Incineration (Bulk) / Chemical Oxidation (Trace)

Pre-Disposal Logistics: Storage & Handling

Standard plastic caps are highly permeable to thiol vapors over time. To prevent your waste storage cabinets from becoming contaminated with a persistent stench, implement the following pre-disposal containment strategy:

  • Secondary Containment (Over-packing): Store all primary waste containers of this compound inside a secondary, fully sealed outer container (e.g., a wide-mouth high-density polyethylene jar)[4].

  • Active Adsorption: Place a layer of activated carbon at the bottom of the secondary container. Causality: Activated carbon physically adsorbs the volatile mercaptan molecules that permeate the primary container's seal, neutralizing the odor before it reaches the laboratory environment[4][5].

  • Ventilation: All handling, weighing, and waste consolidation must occur strictly within a certified chemical fume hood[2][4].

Comprehensive Disposal & Neutralization Workflows

The disposal of this compound is bifurcated based on quantity. Bulk solids must be preserved for incineration, while trace residues on glassware or in liquid solutions must be chemically deactivated via oxidation.

G Compound 5-[(4-Methylpiperazin-1-yl) sulfonyl]pyridine-2-thiol Solid Bulk Solid Waste Compound->Solid Liquid Trace Residues Compound->Liquid Glassware Contaminated Glassware Compound->Glassware Spill Accidental Spill Compound->Spill HazWaste Hazardous Waste Container (Over-packed with Carbon) Solid->HazWaste BleachOx Oxidation via 5-10% NaOCl (Fume Hood) Liquid->BleachOx Glassware->BleachOx Absorb Contain & Absorb Spill->Absorb Incineration RCRA Incineration HazWaste->Incineration Neutralize pH Neutralization BleachOx->Neutralize CleanGlass Standard Lab Wash BleachOx->CleanGlass Absorb->HazWaste AqueousWaste Aqueous Waste Collection Neutralize->AqueousWaste

Figure 1: Comprehensive disposal and neutralization workflow for pyridine-2-thiol derivatives.

Protocol A: Bulk Solid Waste Management (Incineration)

Critical Rule: Do not attempt to chemically oxidize bulk powder. The reaction between concentrated thiols and hypochlorite is highly exothermic and can lead to rapid thermal runaway, potentially volatilizing unreacted thiol into the laboratory[6].

  • Packaging: Keep the solid waste in its original or a compatible primary container. Seal the threads tightly with Teflon tape[4].

  • Over-packing: Place the primary container into the activated carbon-lined secondary container as described in Section 2.

  • Labeling: Label clearly as "Hazardous Waste - Stench Chemical - Combustible Organic Solid" alongside the full chemical name.

  • Collection: Store in a vented hazardous waste cabinet until pickup by a licensed Environmental Health and Safety (EHS) vendor for high-temperature incineration.

Protocol B: Trace Residue & Glassware Deodorization (Chemical Oxidation)

For empty vials, contaminated spatulas, and trace liquid residues, we utilize oxidative desulfurization. By exposing the thiol (-SH) to an excess of hypochlorite (OCl⁻), we drive the formation of a highly water-soluble, odorless sulfonic acid (-SO3H)[6].

Table 2: Deodorization & Oxidation Parameters

ParameterSpecificationCausality / Rationale
Oxidizing Agent 5-10% Sodium Hypochlorite (NaOCl)Converts volatile thiols to non-volatile sulfonates[6].
Reaction Temperature 0°C to 25°C (Ice bath)Oxidation is exothermic; cooling prevents volatilization[2][6].
Incubation Time 12 to 24 hoursEnsures complete destruction of the mercaptan odor[4].
Target pH pH 6.0 - 8.0Neutralizes excess alkalinity prior to aqueous disposal.

Step-by-Step Methodology:

  • Preparation: Conduct all work inside a certified chemical fume hood. Prepare a fresh 5-10% sodium hypochlorite (bleach) solution.

  • Submersion: Submerge contaminated glassware or slowly add liquid residues into the bleach bath. Note: If neutralizing a liquid, cool the bleach bath with ice to control the exothermic reaction[2][6].

  • Incubation: Allow the materials to soak in the fume hood for a minimum of 24 hours. The oxidation reaction can be slow, and premature removal will release trapped odors[4].

  • Neutralization: After 24 hours, test the pH of the bleach solution. Carefully neutralize to pH 6-8 using dilute acid if necessary[6].

  • Final Disposal: Consolidate the neutralized liquid into an aqueous hazardous waste container[2]. Wash the deodorized glassware via standard laboratory protocols.

Protocol C: Accidental Spill Management
  • Containment: For small benchtop spills, immediately cover the area with an inert absorbent pad. Do not sweep dry powder, as this generates inhalable dust.

  • Collection: Wearing appropriate PPE, seal the contaminated absorbent pads and gloves in a zip-lock bag, place them in a wide-mouth plastic jar, and label as hazardous waste[2][4].

  • Decontamination: Wipe down the spill surface, the exterior of all nearby containers, and the bottom of your shoes with a mild bleach solution to oxidize any microscopic residues[4].

Regulatory Compliance (EPA/RCRA)

While 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is not explicitly a "P-listed" or "U-listed" waste, its disposal is strictly governed by the Resource Conservation and Recovery Act (RCRA) characteristic waste protocols[3]. Because it is a sulfide-bearing organic compound, improper disposal (e.g., drain pouring) violates EPA regulations regarding the generation of toxic vapors and environmental toxicity[7][8]. Always defer to your institutional EHS officer to ensure your localized waste manifests align with federal RCRA codes.

References

  • Santa Cruz Biotechnology, Inc. (Page 135) @ ChemBuyersGuide.com, Inc.
  • Source: ust.
  • Source: umn.
  • Source: columbia.
  • Source: epa.

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Handling

Personal protective equipment for handling 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

As a Senior Application Scientist, handling complex, multi-functional research chemicals requires moving beyond generic safety data sheets to understand the specific molecular liabilities of the compound. 5-[(4-Methylpip...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling complex, multi-functional research chemicals requires moving beyond generic safety data sheets to understand the specific molecular liabilities of the compound. 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol (Molecular Formula: C10H15N3O2S2) presents a unique dual-hazard profile.

To design an effective safety and operational protocol, we must analyze its structural components:

  • The Pyridine-2-thiol Moiety: Organosulfur compounds with free sulfhydryl (-SH) groups are notorious for their extreme stench, with odor thresholds as low as 0.011 parts per million (ppm)[1]. Beyond the nuisance, volatile thiols can cause nausea and headache, necessitating strict vapor control[1][2].

  • The 4-Methylpiperazine Sulfonyl Moiety: Piperazine derivatives are potent chemical irritants and recognized respiratory and skin sensitizers[3][4]. Repeated exposure can lead to sensitization dermatitis or asthmatic attacks[3][5]. Furthermore, fine dust from piperazine derivatives can pose a combustible dust hazard if allowed to accumulate[6].

This guide provides a self-validating, step-by-step operational and disposal framework designed to mitigate both the volatile stench of the thiol and the sensitizing corrosivity of the piperazine group.

Quantitative Personal Protective Equipment (PPE) Matrix

Because this compound acts as both a volatile odorant and a contact sensitizer, standard laboratory attire is insufficient. The causality behind our PPE selection is driven by the need to prevent any dermal exposure (to prevent sensitization) and to block inhalation of particulates.

PPE CategorySpecification & MaterialQuantitative MetricCausality / Rationale
Hand Protection Dual-layer Nitrile GlovesInner: 0.11 mm (4 mil)Outer: 0.38 mm (15 mil)Piperazine derivatives cause severe skin sensitization[3]. Double gloving ensures a backup barrier if the outer glove is breached by sharp spatulas or solvent degradation.
Eye Protection Chemical Splash GogglesANSI Z87.1+ CertifiedPiperazine compounds can cause severe, permanent eye damage and chemical burns[3][5]. Safety glasses with side shields are inadequate against fine dust.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexSynthetic fabrics can melt into the skin during a fire. Piperazine dust clouds can be electrostatically charged and combustible[6].
Respiratory N95/P100 Particulate Respirator99.9% filtration efficiency at 0.3 µmRequired only if weighing outside a containment hood. Prevents inhalation of sensitizing dust that causes asthmatic responses[3][4].

Operational Workflow & Handling Protocol

To ensure absolute containment of the thiol odor and piperazine dust, all operations must be conducted within a certified chemical fume hood.

Workflow Start Pre-Operation Setup (Fume Hood & Bleach Trap) PPE Don Specialized PPE (Double Nitrile, Goggles) Start->PPE Weighing Weighing & Transfer (Anti-static Precautions) PPE->Weighing Reaction Closed-System Reaction (Inert Atmosphere) Weighing->Reaction Decon Decontamination (NaOCl Oxidation) Reaction->Decon Waste Hazardous Waste Disposal Decon->Waste

Standard operating workflow for handling sensitizing thiol derivatives.

Step-by-Step Handling Procedure:
  • Fume Hood Preparation: Ensure the fume hood sash is pulled down as low as possible. Verify that the face velocity is between 80–120 feet per minute (fpm).

  • Bleach Trap Setup: Before opening the chemical container, prepare a bleach trap in the fume hood. Pour 500 mL of commercial hypochlorite laundry bleach (5.25% sodium hypochlorite) into a wide-mouth container[7]. This will be used immediately for any contaminated spatulas or weigh boats.

  • Static Mitigation: Because piperazine derivative dusts can be charged electrostatically by pouring or turbulence[6], use an anti-static gun (Zerostat) on your weigh boats and spatulas prior to transfer.

  • Weighing: Weigh the compound directly inside the fume hood using an enclosed analytical balance. Never transport the unsealed compound across the laboratory.

  • Transfer: Dissolve the compound in your reaction solvent (e.g., tetrahydrofuran or dichloromethane) before removing it from the hood. Liquid solutions are significantly less likely to cause sudden inhalation exposures compared to dry powders.

Decontamination and Disposal Plan

The most critical logistical challenge with 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is waste management. Disposing of raw thiols into standard hazardous waste carboys will contaminate the entire laboratory with a severe stench.

According to Prudent Practices in the Laboratory, thiols must be chemically oxidized to their corresponding, odorless sulfoxides or sulfones using sodium hypochlorite (bleach) before final disposal[1][2].

Decon Thiol Pyridine-2-thiol Derivative High Odor / Sensitizer Sulfoxide Sulfoxide Intermediate Reduced Odor Thiol->Sulfoxide Oxidation NaOCl1 5.25% NaOCl (Bleach) NaOCl1->Sulfoxide Sulfonate Sulfonate / Sulfone Odorless / Safe for Waste Sulfoxide->Sulfonate Deep Oxidation NaOCl2 Excess NaOCl (24h Soak) NaOCl2->Sulfonate

Bleach-mediated oxidation pathway for thiol decontamination.

Step-by-Step Decontamination Procedure:
  • Glassware Decontamination: Submerge all contaminated glassware, spatulas, and empty reagent bottles into the prepared bleach bath inside the fume hood[1][7].

  • Oxidation Period: The oxidation of the thiol to the sulfonate is slow. Allow the contaminated materials to soak in the bleach solution for a minimum of 24 hours[1][2].

  • Liquid Waste Neutralization: After 24 hours, test the pH of the bleach solution. Neutralize it if necessary, then transfer the odorless liquid to a dedicated hazardous waste container labeled "Oxidized Aqueous Thiol Waste"[7].

  • Solid Waste: All disposable cleanup materials (outer gloves, absorbent pads, weigh boats) must be sealed in a heavy-duty zip-lock bag, placed inside a wide-mouth plastic jar, and labeled as hazardous waste[1][2].

Emergency Response: Spill Protocol

Due to the compound's dual hazards, a spill requires immediate, structured action to prevent respiratory sensitization and facility-wide odor contamination.

  • Small Spills (Inside Hood): Do not sweep dry powder, as this generates sensitizing dust clouds. Gently place absorbent pads over the spill. Wet the pads with a 5.25% bleach solution to simultaneously suppress dust and oxidize the thiol[1][2]. Transfer the pads to a zip-lock bag using forceps. Wipe down the hood surface and the exterior of all containers with bleach[2].

  • Large Spills (Outside Hood): Evacuate the immediate area to prevent inhalation of piperazine dust and thiol vapors. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA) or a Powered Air-Purifying Respirator (PAPR)[3]. Contact Environmental Health and Safety (EHS) immediately.

Sources

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